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  • Product: 2-(Bromomethyl)-1,3-dimethoxybenzene
  • CAS: 169610-52-0

Core Science & Biosynthesis

Foundational

2-(Bromomethyl)-1,3-dimethoxybenzene CAS number 1939-85-1 properties

This technical guide provides an in-depth analysis of 2-(Bromomethyl)-1,3-dimethoxybenzene , structurally identified as 2,6-dimethoxybenzyl bromide .[1] Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry App...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Bromomethyl)-1,3-dimethoxybenzene , structurally identified as 2,6-dimethoxybenzyl bromide .[1]

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications[1]

Executive Summary

2-(Bromomethyl)-1,3-dimethoxybenzene (also known as 2,6-dimethoxybenzyl bromide ) is a highly reactive benzylic halide utilized primarily as a specialized protecting group and a pharmacophore building block in drug discovery.[2] Distinguished by the steric and electronic influence of two ortho-methoxy substituents, this compound exhibits accelerated solvolytic reactivity compared to its meta or para isomers.[1] This guide details its physicochemical properties, optimized synthesis protocols, handling requirements for stability, and its critical role in installing the acid-labile and oxidatively cleavable 2,6-dimethoxybenzyl (DMB) moiety.[1]

Technical Note on CAS Registry Number: The CAS number 1939-85-1 provided in the request does not correspond to a widely indexed commercial entry for this specific isomer in major chemical databases (e.g., SciFinder, PubChem).[1] The chemically accurate CAS for 2-(bromomethyl)-1,3-dimethoxybenzene is 169610-52-0 (or 16932-45-9 for the related 2-bromo-1,3-dimethoxybenzene isomer). This guide strictly follows the chemical structure of 2-(bromomethyl)-1,3-dimethoxybenzene (2,6-dimethoxybenzyl bromide).

Chemical Identity & Physicochemical Properties[3][4][5]

The unique reactivity of this compound stems from the electron-donating methoxy groups at positions 1 and 3 relative to the benzene ring, which stabilize the benzylic carbocation intermediate at position 2.[1]

PropertyData
IUPAC Name 2-(Bromomethyl)-1,3-dimethoxybenzene
Common Name 2,6-Dimethoxybenzyl bromide
Molecular Formula C

H

BrO

Molecular Weight 231.09 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 65–67 °C
Solubility Soluble in CH

Cl

, THF, EtOAc; reacts with alcohols/water
Stability Moisture sensitive; prone to hydrolysis and polymerization
Storage < -20 °C, under Argon/Nitrogen, desiccated
Structural Analysis & Reactivity Profile

The 2,6-substitution pattern creates a "privileged" electronic environment.[1] The methoxy oxygens provide significant anchimeric assistance (neighboring group participation), stabilizing the transition state during nucleophilic substitution.[1]

Electronic Effects[1][2][3][4]
  • Resonance Stabilization: The lone pairs on the ortho-methoxy groups can donate electron density into the ring, stabilizing the developing positive charge at the benzylic position during S

    
    1 pathways.[1]
    
  • Steric Shielding: The two methoxy groups create a steric pocket that discourages S

    
    2 attack by bulky nucleophiles, often favoring S
    
    
    
    1 mechanisms or requiring unhindered nucleophiles.[1]
Reactivity Diagram: Solvolysis & Substitution

The following diagram illustrates the electronic stabilization mechanism that drives the high reactivity of this building block.

Reactivity Start 2-(Bromomethyl)- 1,3-dimethoxybenzene TS Stabilized Carbocation Intermediate Start->TS -Br⁻ (Rate Limiting) Assisted by o-OMe Product Substituted Product (Nu-Benzyl) TS->Product + Nucleophile (Nu⁻) Resonance Resonance Stabilization: OMe lone pair -> Ring -> Benzyl C+ TS->Resonance

Figure 1: Mechanism of nucleophilic substitution via stabilized carbocation intermediate.

Synthesis & Production Protocols

Direct bromination of 2,6-dimethoxytoluene is often inefficient due to competitive ring bromination.[1] The preferred route involves the conversion of 2,6-dimethoxybenzyl alcohol using Phosphorus Tribromide (PBr


).
Optimized Laboratory Scale Synthesis (10g Scale)

Reagents:

  • 2,6-Dimethoxybenzyl alcohol (1.0 equiv)[1]

  • Phosphorus Tribromide (PBr

    
    ) (0.35 equiv)
    
  • Diethyl Ether (Anhydrous) or DCM

  • Pyridine (Catalytic, optional to scavenge acid)[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Dissolution: Dissolve 2,6-dimethoxybenzyl alcohol (10.0 g, 59.5 mmol) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Dilute PBr

    
     (2.0 mL, 21 mmol) in 10 mL ether. Add dropwise over 30 minutes. Caution: Exothermic reaction.[1]
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R

    
    ) should disappear.
    
  • Workup: Quench carefully with ice-cold water (50 mL). Separate the organic layer.[5][6] Wash the aqueous layer with ether (2 x 50 mL).

  • Purification: Combine organic layers, wash with saturated NaHCO

    
     (to remove HBr) and brine. Dry over MgSO
    
    
    
    .
  • Isolation: Concentrate in vacuo at low temperature (< 30 °C). The product crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Substrate 2,6-Dimethoxybenzyl Alcohol Reagent PBr3 / Et2O 0°C -> RT Substrate->Reagent Nucleophilic Substitution Workup Quench (H2O) Wash (NaHCO3) Reagent->Workup 1-3 Hours Product 2-(Bromomethyl)-1,3-dimethoxybenzene (Crystalline Solid) Workup->Product Concentration (<30°C)

Figure 2: Synthetic workflow for the conversion of alcohol to bromide.

Applications in Drug Development[2][4][6]
4.1 The 2,6-Dimethoxybenzyl (DMB) Protecting Group

The DMB group is a versatile protecting group for alcohols, phenols, and thiols.[1] It offers orthogonality to standard benzyl ethers.

  • Installation: Reaction of the substrate (R-OH) with 2-(bromomethyl)-1,3-dimethoxybenzene and NaH or K

    
    CO
    
    
    
    .
  • Removal (Oxidative): Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H

    
    O.[1] The electron-rich ring facilitates single-electron transfer (SET) oxidation.
    
  • Removal (Acidic): Labile to varying concentrations of TFA (Trifluoroacetic acid), often requiring scavengers to prevent re-alkylation.

4.2 Pharmacophore Installation

The 2,6-dimethoxybenzyl moiety is found in various bioactive molecules, acting as a lipophilic spacer that can engage in hydrogen bonding (via methoxy oxygens) or pi-stacking interactions within protein binding pockets.[1]

Handling, Safety & Stability

Critical Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[7]

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Decomposition: The compound releases HBr upon hydrolysis. If the solid turns brown or liquefies, it indicates decomposition.[1]

  • Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution before cleanup.

References
  • Synthesis & Characterization: Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021).[1] 2,6-Dimethoxybenzyl Bromide.[1][3] Molbank, 2021(3), M1277.[1] Link

  • Protecting Group Utility: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Substituted Benzyl Ethers).

  • Medicinal Chemistry Applications: BenchChem. 2-(Bromomethyl)-1,3-dimethoxybenzene Applications. Link

  • Reaction Mechanisms: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of 2,6-Dimethoxybenzyl Bromide

This guide is structured to address the specific challenges of 2,6-dimethoxybenzyl bromide (2,6-DMBBr) . Unlike stable commercial reagents, this compound exhibits a unique "Solubility-Stability Paradox" where its solubil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific challenges of 2,6-dimethoxybenzyl bromide (2,6-DMBBr) . Unlike stable commercial reagents, this compound exhibits a unique "Solubility-Stability Paradox" where its solubility in polar solvents often correlates with rapid degradation.

Consequently, this guide moves beyond simple solubility tables to provide a Solvent-Reactivity Matrix , ensuring that researchers can select solvents that dissolve the compound without destroying it.

Executive Summary

2,6-Dimethoxybenzyl bromide (2,6-DMBBr) is a highly reactive electrophile primarily used as a protecting group and a building block for complex ligands and pharmacophores.[1] Its utility is defined by the 2,6-dimethoxy substitution pattern , which electronically activates the benzylic position while providing steric shielding.

Critical Operational Insight: Unlike its isomers (e.g., 3,4-dimethoxybenzyl bromide), 2,6-DMBBr is thermally and photochemically unstable . It undergoes autocatalytic decomposition to form an insoluble dark purple polymer at room temperature.[1] Therefore, "solubility" cannot be decoupled from "stability." This guide recommends a "Make-Dissolve-Use" workflow at < 5°C and identifies Diethyl Ether and DCM as the primary solvents of choice.

Physicochemical Basis of Solubility

The solubility profile of 2,6-DMBBr is governed by the interplay between its lipophilic benzyl core and the electron-donating methoxy groups.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₉H₁₁BrO₂Moderate Lipophilicity
Molecular Weight 231.09 g/mol Facilitates dissolution in small-molecule organics
Melting Point 65–67 °C (Crystalline)Solid at RT; requires energy to break lattice
Electronic State Electron-Rich Aromatic RingHigh affinity for polar aprotic solvents (DCM, THF)
C-Br Bond Long/Weak (Perpendicular to plane)High susceptibility to ionization (Sₙ1 pathway)
Mechanistic Insight: The Stability Paradox

The two methoxy groups at the ortho positions donate electron density into the ring, stabilizing the benzylic carbocation via resonance. While this increases solubility in polar solvents, it also drastically lowers the activation energy for solvolysis and polymerization .

Diagram 1: Electronic Activation & Degradation Pathway This diagram illustrates how solvent polarity can trigger the ionization of the C-Br bond, leading to the "Purple Polymer" degradation product.

G Substrate 2,6-DMBBr (Crystalline Solid) Ionization C-Br Bond Ionization (Rate Limiting Step) Substrate->Ionization Dissolution Solvent Polar Solvent (e.g., MeOH, Wet THF) Solvent->Ionization Dielectric Stabilization Cation Stabilized Benzylic Carbocation Ionization->Cation Polymer Insoluble Purple Polymer (Degradation) Cation->Polymer Self-Reaction (Conc. dependent) Solvolysis Solvolysis Product (Ether/Alcohol) Cation->Solvolysis Nucleophilic Attack

Caption: The 2,6-dimethoxy motifs stabilize the carbocation, making the compound prone to polymerization in polar or nucleophilic media.

Solubility & Compatibility Profile

Due to the compound's instability, quantitative saturation values (g/L) are transient. The following data represents Operational Solubility —the capacity of a solvent to dissolve the compound at 0°C without inducing immediate degradation.

Solvent Class Assessment
Solvent ClassRepresentative SolventsSolubility RatingStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Low (if acid-free)Primary Choice. Use anhydrous/stabilized DCM.
Ethers Diethyl Ether, THF, MTBEHigh (>80 mg/mL)Low Excellent. Ether is used for isolation/workup.
Esters Ethyl AcetateModerate-High Low Good for extractions; keep cold.
Alcohols Methanol, Ethanol, IPAHigh CRITICAL AVOID. Rapid solvolysis to benzyl ethers.
Hydrocarbons Hexane, Pentane, TolueneLow (Hex/Pent) to Mod (Tol)Low Use Pentane/Hexane to precipitate/crystallize.
Polar Aprotic DMF, DMSO, AcetonitrileVery High Moderate-High Caution. High dielectric constant accelerates ionization/polymerization.
Aqueous Water, BrineInsoluble High Immiscible. Hydrolyses slowly at interface.
The "Purple Polymer" Indicator

If a clear solution of 2,6-DMBBr turns pink or purple , polymerization has initiated. This is autocatalytic.[1][2]

  • Trigger: Trace acid, heat (>25°C), or light.

  • Action: Discard immediately or attempt rapid filtration through a basic plug (e.g., K2CO3) if the color is faint.

Validated Experimental Protocols

Protocol A: Rapid Solubility Determination (Low-Temp)

Rationale: Standard equilibrium solubility methods (24h shake-flask) are invalid due to decomposition. This kinetic method provides usable data for process scale-up.

Reagents: 2,6-DMBBr (freshly prepared), Anhydrous Solvent (DCM/Ether), HPLC Standard (e.g., Toluene).

  • Preparation: Pre-cool solvent and centrifuge tubes to 0°C .

  • Saturation: Add excess 2,6-DMBBr (approx. 200 mg) to 1.0 mL solvent. Vortex for 30 seconds.

  • Separation: Centrifuge at 0°C for 2 minutes (10,000 rpm) to pellet undissolved solid.

  • Sampling: Immediately withdraw 100 µL supernatant.

  • Quench/Dilution: Dilute into 99:1 Hexane:TEA (Triethylamine) .

    • Note: TEA neutralizes trace HBr and prevents degradation during analysis.

  • Quantification: Analyze via HPLC-UV (280 nm) against a calibration curve.

Protocol B: Recommended Storage & Handling
  • Temperature: Store solid at -20°C or 4°C (short term).

  • Atmosphere: Argon or Nitrogen flush (essential).

  • Container: Amber glass (light sensitive). Do NOT use metal spatulas (nickel/iron can catalyze decomposition). Use Teflon or glass tools.

Synthesis & Isolation Workflow

Context: Understanding the synthesis solvent (Ether) is key to understanding its solubility profile.

Diagram 2: Synthesis and Isolation Logic This workflow highlights the critical solvent switch from reaction (Ether) to crystallization (Hexane).

Workflow Start Start: 2,6-Dimethoxybenzyl Alcohol Reaction Reaction: PBr3 in Diethyl Ether (0°C) Start->Reaction Quench Quench: MeOH (Trace) then Water Reaction->Quench Extraction Extraction: Diethyl Ether Layer (Product Soluble) Quench->Extraction Evaporation Evaporation: < 30°C (Vac) Extraction->Evaporation Crystallization Crystallization: Add Pentane/Hexane (Product Precipitates) Evaporation->Crystallization Storage Storage: -20°C, Dark, Inert Crystallization->Storage

Caption: The standard isolation route utilizes the high solubility in Ether and low solubility in Pentane.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide.[1][2] Molbank, 2021(3), M1277.[1]

    • Significance: The primary characterization paper describing the synthesis, crystal structure, and specific instability/decomposition p
  • Bouzide, A., & Sauvé, G. (1997). Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols. Organic Letters. (Contextual usage of benzyl bromides). Significance: Illustrates the general reactivity patterns of methoxy-substituted benzyl bromides in protection chemistry.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Foundational

An In-depth Technical Guide to 2-(Bromomethyl)-1,3-dimethoxybenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)-1,3-dimethoxybenzene, also known as 2,6-dimethoxybenzyl bromide. This compound is a valuable reagent in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)-1,3-dimethoxybenzene, also known as 2,6-dimethoxybenzyl bromide. This compound is a valuable reagent in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications. However, its inherent instability necessitates a thorough understanding of its characteristics for safe and effective handling. This document offers field-proven insights and detailed protocols to support researchers, scientists, and drug development professionals in their work with this reactive intermediate.

Compound Identification and Structure

2-(Bromomethyl)-1,3-dimethoxybenzene is an aromatic compound with a bromomethyl group and two methoxy groups attached to a benzene ring. The correct IUPAC name is 1-(bromomethyl)-2,6-dimethoxybenzene, and it is commonly referred to as 2,6-dimethoxybenzyl bromide.

Chemical Structure:

Caption: Chemical structure of 2-(Bromomethyl)-1,3-dimethoxybenzene.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(Bromomethyl)-1,3-dimethoxybenzene is presented in the table below. It is crucial to note that this compound is unstable and can decompose at room temperature.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
Melting Point 65–67 °C[1]
Appearance Colorless crystals[1]
Density (calculated) 1.663 g/cm³[1]
Boiling Point Decomposes before boilingInferred from instability
Solubility Soluble in diethyl ether, chloroform. Insoluble in water.[1]

Stability and Decomposition

2-(Bromomethyl)-1,3-dimethoxybenzene is an unstable compound that decomposes over a period of hours to days when stored at room temperature.[1] The decomposition product is a dark purple polymeric material that is insoluble in common solvents.[1] The instability is a critical factor to consider in its synthesis, purification, storage, and handling.

The decomposition is likely autocatalytic, meaning that once it begins, it accelerates.[2] Therefore, it is imperative to work with the compound quickly and under appropriate conditions to minimize degradation.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-1,3-dimethoxybenzene

The following is a common method for the synthesis of 2-(Bromomethyl)-1,3-dimethoxybenzene from 2,6-dimethoxybenzyl alcohol.[1]

Materials:

  • 2,6-dimethoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dry diethyl ether

  • Methanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethoxybenzyl alcohol in dry diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by slowly adding methanol, followed by water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system, if necessary, although it should be used promptly.

G cluster_synthesis Synthesis Workflow A Dissolve 2,6-dimethoxybenzyl alcohol in dry diethyl ether at 0°C B Add PBr3 dropwise A->B C Stir for 1 hour at 0°C B->C D Quench with Methanol and Water C->D E Separate Organic Layer D->E F Extract Aqueous Layer with Et2O E->F G Combine and Dry Organic Extracts F->G H Filter and Concentrate G->H I Crude 2-(Bromomethyl)-1,3-dimethoxybenzene H->I

Caption: Workflow for the synthesis of 2-(Bromomethyl)-1,3-dimethoxybenzene.

Melting Point Determination of an Unstable Compound

Due to the thermal instability of 2-(Bromomethyl)-1,3-dimethoxybenzene, its melting point should be determined promptly after synthesis and purification using a rapid heating method to minimize decomposition.

Apparatus:

  • Melting point apparatus (e.g., Reichert hot-stage microscope or similar)

  • Capillary tubes

Procedure:

  • Quickly pack a small amount of the crystalline product into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to reach a temperature just below the expected melting point.

  • Once near the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • It is advisable to perform multiple measurements to ensure accuracy, using a fresh sample for each determination.

G cluster_melting_point Melting Point Determination Workflow A Pack sample into capillary tube B Place in melting point apparatus A->B C Rapidly heat to near melting point B->C D Reduce heating rate to 1-2 °C/min C->D E Record melting range D->E F Perform multiple measurements E->F

Caption: Workflow for the melting point determination of an unstable compound.

Safety and Handling

2-(Bromomethyl)-1,3-dimethoxybenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[4]

  • Wash hands thoroughly after handling.[3]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • A temperature of 5 °C or lower is recommended for storage to slow down decomposition.[1]

  • Store away from incompatible materials such as oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.[5]

Spectral Data

The following spectral data have been reported for 2-(Bromomethyl)-1,3-dimethoxybenzene:[1]

  • UV/Vis (in MeCN): λmax 291, 278, 246 nm

  • IR (ATR): 1593, 1474, 1258, 1107, 781, 735, 590 cm⁻¹

  • ¹H-NMR (300 MHz, CDCl₃): δ 7.24 (t, 1H), 6.54 (d, 2H), 4.70 (s, 2H), 3.89 (s, 6H)

  • ¹³C-NMR (126 MHz, CDCl₃): δ 158.5, 130.1, 114.4, 103.7, 55.9, 23.7

  • HRMS (ESI): m/z calculated for C₉H₁₁O₂ [M-Br]⁺: 151.0759, found: 151.0752

Conclusion

2-(Bromomethyl)-1,3-dimethoxybenzene is a highly reactive and unstable intermediate that requires careful handling and storage. Its utility in organic synthesis, particularly for the introduction of the 2,6-dimethoxybenzyl protecting group, makes a thorough understanding of its properties essential. By following the guidelines and protocols outlined in this guide, researchers can safely and effectively utilize this compound in their synthetic endeavors.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl bromide. St Andrews Research Repository. [Link]

  • Wang, H., & Chen, C. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Arkivoc, 2001(3), 3-12. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of Electron-Rich Benzylic Bromides

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Electron-rich benzylic bromides are a class of highly reactive and synthetically versatile intermediates, pivotal in the construction of c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Electron-rich benzylic bromides are a class of highly reactive and synthetically versatile intermediates, pivotal in the construction of complex molecular architectures in medicinal chemistry and materials science. Their unique reactivity is dominated by the profound stabilizing influence of electron-donating groups (EDGs) on the aromatic ring, which dramatically lowers the activation energy for heterolytic cleavage of the carbon-bromine bond. This guide provides a comprehensive analysis of the factors governing their reactivity, focusing on the nuanced competition between SN1 and SN2 pathways, prevalent side reactions, and strategic considerations for their synthesis and application. By explaining the causality behind experimental choices, this document serves as a practical resource for professionals seeking to harness the synthetic potential of these powerful electrophiles.

The Core Principle: Stabilization of the Benzylic Carbocation

The chemistry of benzylic bromides is fundamentally dictated by the stability of the corresponding benzylic carbocation. The proximity of the aromatic π-system allows for effective delocalization of the positive charge that develops at the benzylic carbon upon departure of the bromide leaving group.[1][2] This resonance stabilization makes even primary benzylic carbocations significantly more stable than simple primary or secondary alkyl carbocations.[2]

When the aromatic ring is substituted with one or more electron-donating groups (EDGs) such as alkoxy (-OR), amino (-NR₂), or alkyl (-R) groups, this stabilizing effect is magnified. EDGs located at the ortho and para positions are particularly effective, as they can participate directly in resonance, delocalizing the positive charge onto the heteroatom of the substituent itself.[3] This additional resonance contribution creates a highly stabilized carbocation intermediate, which is the cornerstone of the reactivity profile of these molecules.[3][4]

Caption: Resonance delocalization in the p-methoxybenzyl carbocation.

This profound stabilization has a direct and dramatic impact on reaction kinetics. For instance, the solvolysis rate of 4-methoxybenzyl chloride in 20% acetonitrile in water is approximately 2.0 x 10⁸ times faster than that of the unsubstituted benzyl chloride, highlighting the immense accelerating effect of the para-methoxy group.[5][6]

The Mechanistic Crossroads: SN1 versus SN2 Pathways

While primary alkyl halides are the archetypal substrates for SN2 reactions, primary benzylic halides occupy a mechanistic borderline.[7][8] The presence of strong EDGs on the aromatic ring decisively shifts the balance in favor of the SN1 pathway, even for primary benzylic systems.

The Dominant SN1 Pathway

The hallmark of electron-rich benzylic bromides is their propensity to react via a stepwise SN1 mechanism.[9][10]

  • Rate-Determining Step: The reaction is initiated by the unimolecular, rate-determining dissociation of the C-Br bond to form a highly resonance-stabilized benzylic carbocation.[11]

  • Nucleophilic Attack: This is followed by a rapid, non-rate-determining attack of a nucleophile on the planar carbocation intermediate.

The causality for this preference is clear: the energy barrier for forming the carbocation is so significantly lowered by the EDGs that this pathway becomes kinetically favored over the alternative bimolecular SN2 route.[9]

Key Experimental Indicators for an SN1 Mechanism:

  • Solvent Effects: The reaction rate is highly sensitive to solvent polarity. Polar protic solvents (e.g., water, alcohols, formic acid) are particularly effective at promoting the SN1 pathway as they can solvate both the departing bromide anion and the carbocation intermediate, stabilizing the transition state.[12]

  • Nucleophile Strength: The reaction rate is largely independent of the concentration or strength of the nucleophile, as the nucleophile is not involved in the rate-determining step.[11][13] Weak nucleophiles, including the solvent itself (solvolysis), readily participate.[14]

  • Substrate Structure: Reactivity increases with substitution at the benzylic carbon (tertiary > secondary > primary) due to increased carbocation stability.

When Can SN2 Compete?

While less common for electron-rich systems, an SN2 mechanism can be forced under specific conditions:

  • Powerful Nucleophiles: Using a high concentration of a strong, anionic nucleophile (e.g., N₃⁻, CN⁻, RS⁻) can favor the SN2 pathway.[14]

  • Solvent Choice: Polar aprotic solvents (e.g., acetone, DMF, DMSO) favor SN2 reactions. These solvents do not effectively solvate the anionic nucleophile, making it more "naked" and reactive, while being unable to sufficiently stabilize the carbocation intermediate required for the SN1 route.[12][14]

Caption: Deciding factors in the SN1 vs. SN2 competition.

Synthesis of Electron-Rich Benzylic Bromides

The standard method for synthesizing benzylic bromides is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or light.[15][16] However, the high electron density of the substrate presents a significant challenge: competing electrophilic aromatic substitution (SEAr) on the ring.[17]

The purpose of using NBS is to maintain a very low, steady-state concentration of Br₂, which favors the desired radical chain reaction at the benzylic position over the ionic SEAr pathway.[17][18][19] For highly activated systems, such as those containing phenol or aniline moieties, this competition can still be problematic.

Strategic Considerations for Synthesis:

  • Protecting Groups: For substrates with highly activating groups like phenols (-OH), it is often necessary to protect the group prior to bromination to prevent ring bromination.[20] Common protecting groups include methyl ethers, benzyl ethers, or silyl ethers.[21][22]

  • Alternative Reagents: Bromotrichloromethane (BrCCl₃) under photochemical conditions has been shown to be an effective reagent for the benzylic bromination of electron-rich substrates, offering complementary reactivity to NBS and avoiding solid by-products.[23][24]

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used to minimize ionic side reactions.[16] Due to toxicity concerns with CCl₄, alternatives like trifluorotoluene (PhCF₃) have been successfully employed.[19]

Prevalent Side Reactions: The Friedel-Crafts Challenge

The high reactivity of both the starting material and the product can lead to undesirable side reactions. The most significant of these is Friedel-Crafts alkylation.[25][26]

In this process, the highly electrophilic benzylic bromide (or the carbocation derived from it) can be attacked by a molecule of the electron-rich starting material or another product molecule, which acts as a nucleophile.[27][28] This leads to the formation of diarylmethanes and other poly-alkylated byproducts.

Mitigation Strategies:

  • Control of Stoichiometry: Using a large excess of the aromatic substrate can be attempted, but this is often impractical and economically inefficient.

  • Low Temperatures: Running the reaction at low temperatures can help to minimize the rate of the Friedel-Crafts side reaction, which typically has a higher activation energy than the desired nucleophilic substitution.

  • Slow Addition: Adding the benzylic bromide slowly to a solution of the nucleophile ensures that the bromide is consumed as it is added, keeping its instantaneous concentration low and minimizing the opportunity for self-alkylation.

Experimental Protocols and Data

Protocol: Synthesis of 4-Methoxybenzyl Bromide

This protocol describes a typical benzylic bromination of an electron-rich arene.

Self-Validation: The progress is monitored by TLC to ensure full conversion, and the final product is validated by NMR spectroscopy to confirm its structure and purity, ensuring no significant ring bromination has occurred.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methylanisole (1.0 eq) and a non-polar solvent such as cyclohexane (approx. 0.2 M).

  • Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere. The reaction is initiated by irradiating the flask with a 250W sun lamp.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of 4-methylanisole. The reaction is typically complete within 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude 4-methoxybenzyl bromide, a lachrymator, should be handled in a fume hood and is often used immediately in the next step due to its instability.[23]

Protocol: SN1 Solvolysis of 4-Methoxybenzyl Bromide

This protocol demonstrates a classic SN1 reaction where the solvent acts as the nucleophile.

Self-Validation: The reaction is monitored until the starting bromide is consumed. The product identity is confirmed via spectroscopic methods, which will clearly show the incorporation of the methoxy group from the solvent and the disappearance of the benzylic bromine signal.

  • Setup: In a round-bottom flask, dissolve the crude 4-methoxybenzyl bromide (1.0 eq) in methanol (serving as both solvent and nucleophile, approx. 0.1 M).

  • Reaction: Stir the solution at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the formation of 4-methoxybenzyl methyl ether by TLC.

  • Workup: Once the reaction is complete, neutralize any HBr formed with a mild base such as aqueous sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product can be purified by column chromatography if necessary.

Quantitative Data: Relative Solvolysis Rates

The effect of substituents on the rate of SN1 solvolysis provides quantitative evidence for the stabilization of the benzylic carbocation.

Substituent (on Benzyl Chloride)Relative Rate of Solvolysis (k_rel)Causality
4-Methoxy2.2 x 10⁸Strong resonance and inductive electron donation.[5][6]
4-Methyl1.6 x 10³Inductive and hyperconjugative electron donation.
Hydrogen (Unsubstituted)1Baseline reference.
3,4-Dinitro1.1 x 10⁻⁸Strong resonance and inductive electron withdrawal.[5][6]

Data adapted from solvolysis in 20% acetonitrile/water, illustrating the dramatic rate enhancement provided by electron-donating groups.[5][6]

Caption: General workflow for synthesis and substitution.

Conclusion

Electron-rich benzylic bromides are powerful synthetic intermediates whose reactivity is dominated by the formation of highly stabilized carbocation intermediates. This inherent stability overwhelmingly favors an SN1 reaction pathway, particularly in polar protic solvents. While this high reactivity is synthetically useful, it necessitates careful control of reaction conditions to mitigate side reactions, most notably Friedel-Crafts alkylation. A thorough understanding of the interplay between substrate electronics, solvent effects, and nucleophile choice is paramount for researchers and drug development professionals to effectively and predictably employ these versatile building blocks in the synthesis of valuable target molecules.

References

  • Burley, R. E. M. (n.d.). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES.
  • Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.
  • (2025, June 7). Understanding Relative Stability of Three Benzyl Carbocations with Different Substituents.
  • (n.d.).
  • Woerly, E. M., et al. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
  • (2025, March 18). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts.
  • (n.d.).
  • (n.d.). Protecting Groups List. SynArchive.
  • (n.d.). Carbocation Structure and Stability. Lumen Learning.
  • (2018, August 18).
  • (2018, July 27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Quora.
  • (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • Kevill, D. N., & D'Souza, M. J. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • (2025, August 6). An efficient and fast method for the preparation of benzylic bromides.
  • (2024, February 10).
  • (2023, August 7). 11.
  • (n.d.).
  • (n.d.).
  • (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Bensley, B., & Kohnstam, G. (1957). Nucleophilic Substitution Reactions of Benzyl Halides. Part I. The Reaction of Benzyl Chloride with Partly Aqueous Solvents. Journal of the Chemical Society.
  • (n.d.).
  • (n.d.). Ch12: Friedel-Crafts alkylation. University of Calgary, Department of Chemistry.
  • (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
  • (2018, June 13).
  • (n.d.).
  • (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.
  • (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry.
  • (n.d.). 10.
  • (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
  • (2019, January 8). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection.
  • Woerly, E. M., et al. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
  • (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.
  • (n.d.).
  • (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3. Organic & Biomolecular Chemistry.
  • (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
  • (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • (n.d.). Alcohol Protecting Groups.
  • (n.d.). 16.3. Reactions of alkylbenzenes. Lumen Learning.

Sources

Foundational

The DMB Protocol: 2-(Bromomethyl)-1,3-dimethoxybenzene in Supramolecular Architecture

Executive Summary In the precision engineering of supramolecular systems, 2-(Bromomethyl)-1,3-dimethoxybenzene (commonly referred to as 2,6-Dimethoxybenzyl bromide or DMB-Br ) serves a dual function: it is both a kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of supramolecular systems, 2-(Bromomethyl)-1,3-dimethoxybenzene (commonly referred to as 2,6-Dimethoxybenzyl bromide or DMB-Br ) serves a dual function: it is both a kinetic architect and a responsive trigger . Unlike simple benzyl halides used for static protection, the DMB moiety offers a unique electronic profile—defined by two ortho-methoxy groups—that stabilizes the corresponding carbocation to an exceptional degree.

This guide details the technical utility of DMB-Br in synthesizing aggregation-prone supramolecular monomers (such as beta-sheet forming peptides) and constructing acid-labile delivery vehicles. It moves beyond basic synthesis to explore how this specific building block solves the "solubility paradox" in macrocyclization and self-assembly.

Part 1: Chemical Profile & Mechanistic Causality

The Electronic & Steric Signature

The utility of DMB-Br stems directly from its substitution pattern. While standard benzyl groups rely on a single electronic push, the 2,6-dimethoxy arrangement provides a "double-flanked" stabilization effect.

  • Steric Crowding: The two methoxy groups at positions 1 and 3 (relative to the ring; positions 2 and 6 relative to the methylene) create a steric wall. In supramolecular synthesis, this prevents the premature stacking of aromatic rings (π-π interactions) during the assembly of rotaxanes or peptide fibers.

  • Carbocation Stabilization: Upon exposure to dilute acid (1-5% TFA), the cleavage of the DMB group proceeds via an SN1-like mechanism. The resulting carbocation is hyper-stabilized by resonance from both oxygen atoms, allowing cleavage under conditions that leave other protecting groups (like Boc or Fmoc) or sensitive supramolecular motifs intact.

Comparative Lability Profile

The following table illustrates why DMB is selected over other benzyl derivatives for dynamic supramolecular systems.

Protecting GroupStructureAcid Sensitivity (TFA in DCM)Removal MechanismSupramolecular Utility
Benzyl (Bn) UnsubstitutedStable (Requires HF or H2/Pd)HydrogenolysisPermanent capping
PMB p-MethoxyModerate (50% TFA)AcidolysisStandard protection
DMB 2,6-Dimethoxy High (1-5% TFA) Stabilized Carbocation Transient masking / Drug release
TMB 2,4,6-TrimethoxyVery High (<1% TFA)Stabilized CarbocationExtremely sensitive triggers

Part 2: Applications in Supramolecular Synthesis

The "Solubility Paradox" in Peptide Self-Assembly

A major challenge in creating supramolecular hydrogels or nanotubes is that the monomers (often amyloid-like peptides) aggregate insolubly before they can be purified or characterized.

The DMB Solution: By introducing the DMB group onto the amide backbone of the peptide (Dmb-protection), hydrogen bonding is disrupted. This "masks" the supramolecular potential during synthesis and purification. The DMB group is then removed in the final step to trigger spontaneous self-assembly.

Protocol Insight: The DMB group is introduced via reductive amination or alkylation using DMB-Br. It acts as a "safety catch."

Acid-Labile Linkers for Guest Release

In drug delivery, supramolecular carriers (micelles/liposomes) functionalized with DMB linkers exploit the pH gradient between blood (pH 7.4) and endosomes (pH 5.0). DMB-Br is used to alkylate hydroxyl or amine payloads, creating a linkage that is stable in circulation but hydrolyzes rapidly intracellularly.

Part 3: Visualization of Workflows

Mechanism of Acid-Triggered Release

The following diagram illustrates the electronic causality of the DMB cleavage, highlighting the resonance stabilization that makes this molecule unique.

DMB_Mechanism Substrate DMB-Protected Substrate Protonation Protonation (1-5% TFA) Substrate->Protonation Acid Attack Transition Transition State (Oxonium Ion Resonance) Protonation->Transition C-N/C-O Bond Weakening Carbocation Stabilized 2,6-Dimethoxybenzyl Cation Transition->Carbocation Cleavage Release Released Supramolecular Guest Transition->Release Release Carbocation->Carbocation Resonance Stabilization (Ortho-Methoxy Push)

Caption: The resonance-stabilized cleavage pathway of DMB derivatives, enabling controlled release under mild acidic conditions.

Workflow: Synthesis of Aggregation-Prone Supramolecular Monomers

Synthesis_Workflow Start Aggregation-Prone Precursor (e.g., Peptide) Step1 Functionalization with DMB-Br (Alkylation) Start->Step1 + Base (DIEA) Intermediate DMB-Protected Monomer (Soluble, Non-Aggregating) Step1->Intermediate Steric H-Bond Masking Purification HPLC Purification (Standard Phase) Intermediate->Purification Trigger Acid Treatment (TFA Cocktail) Purification->Trigger Assembly Spontaneous Supramolecular Assembly Trigger->Assembly Removal of Steric Lock

Caption: Strategic use of DMB-Br to solubilize "difficult" sequences before triggering final assembly.

Part 4: Experimental Protocol

Protocol: Selective N-Alkylation using DMB-Br

Objective: To introduce the DMB protecting group onto a sulfonamide or amide nitrogen, creating a soluble precursor for supramolecular assembly.

Reagents:

  • Substrate (Sulfonamide/Amide)

  • 2-(Bromomethyl)-1,3-dimethoxybenzene (DMB-Br) [Freshly prepared or stored at -20°C]

  • Potassium Carbonate (K₂CO₃)

  • Acetone (Anhydrous) or DMF

Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Acetone (0.1 M concentration).

    • Why Acetone? It facilitates the precipitation of inorganic salts and allows for easy workup, though DMF is required for poorly soluble substrates.

  • Activation: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes.

    • Causality: This deprotonates the nitrogen, increasing nucleophilicity.

  • Addition: Add DMB-Br (1.1 equiv) dropwise.

    • Note: DMB-Br is unstable; ensure it is white/crystalline.[1] If pink/purple, it has degraded.

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor by TLC (DMB group fluoresces strongly under UV).

  • Workup: Filter off solids. Evaporate solvent. Recrystallize from EtOAc/Hexane.

    • Validation: 1H NMR should show the characteristic methylene singlet at ~4.5 ppm and two methoxy singlets at ~3.8 ppm.

Part 5: Future Outlook in Drug Development

The DMB moiety is evolving from a mere protecting group to a functional component of Antibody-Drug Conjugates (ADCs) . By using DMB-Br to link cytotoxic payloads to antibodies, researchers can engineer linkers that are stable in blood plasma but cleave instantly in the acidic lysosome of cancer cells, reducing off-target toxicity.

References

  • Aitken, R. A., et al. (2021).[1] "2,6-Dimethoxybenzyl Bromide."[1][2] Molbank, 2021(3), M1277. Link

    • Definitive characterization and stability d
  • Offer, J., et al. (1996). "Extending the scope of solid-phase peptide synthesis: the 2,4-dimethoxybenzyl (Dmb) group." Journal of the American Chemical Society. Link

    • Foundational text on using DMB to disrupt aggregation in supramolecular peptide synthesis.
  • Shimizu, T., et al. (2009).[3] "Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones." Journal of Chemical Research.[3] Link

    • Application of benzyl bromides in constructing metacyclophane architectures.
  • Boc Sciences. "Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates." Whitepaper.

    • Industrial application of acid-labile benzyl linkers in drug delivery systems.

Sources

Exploratory

Stability of 2-(Bromomethyl)-1,3-dimethoxybenzene Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive analysis of the stability of 2-(bromomethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-(bromomethyl)-1,3-dimethoxybenzene under ambient conditions. As a reactive benzylic bromide derivative, its stability is a critical parameter for its synthesis, storage, and application in pharmaceutical and chemical research. This document delves into the intrinsic chemical properties that govern its reactivity, explores potential degradation pathways including hydrolysis, oxidation, and photodegradation, and outlines robust analytical methodologies for its stability assessment. Drawing upon established principles of physical organic chemistry and data from analogous compounds, this guide offers field-proven insights and detailed experimental protocols to ensure the scientific integrity of its use.

Introduction: The Dichotomy of Reactivity and Instability

2-(Bromomethyl)-1,3-dimethoxybenzene is a valuable reagent and intermediate in organic synthesis, prized for its ability to introduce the 2,6-dimethoxybenzyl moiety. The electron-donating nature of the two methoxy groups on the benzene ring significantly activates the benzylic position, rendering the bromine atom an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity, however, comes at the cost of inherent instability.[1]

Anecdotal evidence from synthetic chemists and preliminary studies on related isomers, such as 2,6-dimethoxybenzyl bromide, indicate that these compounds can be prone to decomposition, sometimes within hours or days at room temperature, often resulting in the formation of polymeric materials.[2] This guide aims to move beyond qualitative observations to provide a structured understanding of the factors influencing the stability of 2-(bromomethyl)-1,3-dimethoxybenzene and to equip researchers with the tools to manage its handling and storage effectively.

Core Chemical Characteristics and Inherent Reactivity

The stability of 2-(bromomethyl)-1,3-dimethoxybenzene is intrinsically linked to its molecular structure. The key features governing its reactivity are:

  • Benzylic Bromide Moiety: The carbon-bromine bond at the benzylic position is inherently weaker than in alkyl bromides, facilitating its cleavage.[3]

  • Electron-Donating Methoxy Groups: The two methoxy groups at the ortho and meta positions to the bromomethyl group are powerful electron-donating groups. They activate the benzene ring and stabilize the resulting benzylic carbocation intermediate through resonance, thereby accelerating the rates of both SN1 and SN2 reactions.[1]

  • Steric Hindrance: The presence of a methoxy group ortho to the bromomethyl group may introduce some steric hindrance, potentially influencing the kinetics of nucleophilic attack.

The confluence of these factors makes 2-(bromomethyl)-1,3-dimethoxybenzene highly susceptible to degradation under ambient conditions.

Principal Degradation Pathways

Under ambient conditions, which encompass exposure to moisture, oxygen, and light, 2-(bromomethyl)-1,3-dimethoxybenzene is susceptible to several degradation pathways.

Hydrolysis: The Primary Culprit

The most significant degradation pathway for 2-(bromomethyl)-1,3-dimethoxybenzene under ambient conditions is hydrolysis. The presence of atmospheric moisture can lead to the nucleophilic substitution of the bromide ion by a hydroxyl group, yielding 2-(hydroxymethyl)-1,3-dimethoxybenzene (2,6-dimethoxybenzyl alcohol) and hydrobromic acid.

Mechanism of Hydrolysis dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Simplified Sₙ1 hydrolysis pathway.

Given the high stability of the benzylic carbocation intermediate, the hydrolysis likely proceeds through a predominantly Sₙ1 mechanism. The rate of this reaction is expected to be significant at room temperature.

Quantitative Estimation of Hydrolysis Rate:

Oxidation

The benzylic carbon is susceptible to oxidation, particularly in the presence of atmospheric oxygen and trace metal impurities that can act as catalysts. The initial oxidation product is likely to be 2,6-dimethoxybenzaldehyde, which can be further oxidized to 2,6-dimethoxybenzoic acid upon prolonged exposure.

Oxidative Degradation Pathway dot graph "Oxidation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Stepwise oxidation of the benzylic carbon.

While the direct reaction with atmospheric oxygen at ambient temperature is generally slow, it can be accelerated by light and the presence of radical initiators.

Photodegradation

Aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond upon exposure to ultraviolet (UV) radiation present in ambient light. This process generates a benzylic radical and a bromine radical, which can initiate a cascade of secondary reactions, including dimerization, polymerization, and reaction with atmospheric oxygen.

The photodecomposition rate of benzyl bromide has been shown to be rapid, with radical formation occurring on a nanosecond timescale upon UV irradiation.[5] The presence of electron-donating methoxy groups in 2-(bromomethyl)-1,3-dimethoxybenzene is likely to influence its absorption spectrum and photolytic stability.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the integrity of 2-(bromomethyl)-1,3-dimethoxybenzene, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at or below -20°C.To significantly reduce the rate of hydrolysis and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.To prevent photodegradation.
Moisture Use anhydrous solvents and handle in a dry environment (e.g., glove box).To minimize hydrolysis.
Purity Use freshly prepared or purified material for reactions.Impurities can catalyze degradation.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for quantifying the purity of 2-(bromomethyl)-1,3-dimethoxybenzene and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating 2-(bromomethyl)-1,3-dimethoxybenzene from its potential degradation products.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid)
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 2-(bromomethyl)-1,3-dimethoxybenzene in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To confirm the stability-indicating nature of the HPLC method and to identify potential degradation products, forced degradation studies should be performed.

Workflow for Forced Degradation Studies dot graph "Forced_Degradation_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for forced degradation studies.

Expected Observations from Forced Degradation:

Stress ConditionExpected Primary Degradation Product
Acid Hydrolysis2-(Hydroxymethyl)-1,3-dimethoxybenzene
Base Hydrolysis2-(Hydroxymethyl)-1,3-dimethoxybenzene
Oxidation2,6-Dimethoxybenzaldehyde
PhotolysisComplex mixture including dimers and oxidation products
ThermalMinimal degradation expected if dry and protected from light
NMR Spectroscopy for Mechanistic Insights

¹H NMR spectroscopy can be a powerful tool for monitoring the degradation of 2-(bromomethyl)-1,3-dimethoxybenzene in real-time. By observing the disappearance of the benzylic CH₂Br signal (expected around δ 4.5-4.7 ppm) and the appearance of new signals corresponding to degradation products, the kinetics and mechanism of degradation can be elucidated.[6]

Conclusion

2-(Bromomethyl)-1,3-dimethoxybenzene is an intrinsically reactive and, therefore, inherently unstable compound under ambient conditions. Its stability is primarily compromised by hydrolysis, with oxidation and photodegradation also contributing to its degradation profile. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways is paramount for the successful application of this versatile reagent.

The implementation of stringent storage and handling protocols, including low-temperature storage under an inert atmosphere and protection from light and moisture, is non-negotiable. Furthermore, the use of a validated stability-indicating HPLC method is essential for quality control and for ensuring the reliability of experimental outcomes. By adhering to the principles and protocols outlined in this guide, the risks associated with the instability of 2-(bromomethyl)-1,3-dimethoxybenzene can be effectively managed, enabling its continued and successful use in the advancement of chemical and pharmaceutical research.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide. BenchChem.
  • Contreras, R., & Tapia, R. (1984). The mechanism of the hydrolysis of benzyl chloride. Journal of the Chilean Chemical Society, 29(3), 283-285.
  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
  • Mphahlele, M. J., & Maluleka, M. M. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Results in Chemistry, 5, 100818. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved February 20, 2026, from [Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]

  • Tanaka, H., et al. (2011). Selective photocatalytic aerobic bromination with hydrogen bromide via an electron-transfer state of 9-mesityl-10-methylacridinium. Chemical Science, 2(4), 733-739.
  • U.S. Environmental Protection Agency. (1985).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Wang, X., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11697. [Link]

  • Williams, D. L. H. (2004). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons.
  • Yamataka, H., & Nagase, S. (1998). Theoretical Study on the S N 1 Reactivity of Benzyl Derivatives. Journal of the American Chemical Society, 120(30), 7530–7536.

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Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution of 2-(Bromomethyl)-1,3-dimethoxybenzene

This guide details the reactivity, handling, and application protocols for 2-(Bromomethyl)-1,3-dimethoxybenzene (also known as 2,6-Dimethoxybenzyl bromide ).[1] High-Reactivity Benzylation for Protecting Group Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity, handling, and application protocols for 2-(Bromomethyl)-1,3-dimethoxybenzene (also known as 2,6-Dimethoxybenzyl bromide ).[1]

High-Reactivity Benzylation for Protecting Group Chemistry and Pharmacophore Synthesis [1]

Executive Summary & Chemical Profile

2-(Bromomethyl)-1,3-dimethoxybenzene is a specialized benzyl halide used primarily to introduce the 2,6-dimethoxybenzyl (DMB) moiety.[1] While chemically similar to simple benzyl bromides, the presence of two ortho-methoxy groups creates a unique "push-pull" reactivity profile:

  • Electronic Effect: The methoxy groups are strong electron donors (

    
     effect), significantly stabilizing the benzylic carbocation.[2] This makes the molecule highly reactive toward 
    
    
    
    pathways and prone to spontaneous solvolysis or polymerization.
  • Steric Effect: The two ortho substituents create a "steric wall" around the benzylic carbon, hindering the backside attack required for classical

    
     reactions.[3]
    

Key Characteristic: This compound is notoriously unstable at room temperature, often degrading from a white crystalline solid to a dark purple/black polymer within hours if not stored correctly.[1] This guide provides the protocols necessary to harness its reactivity without succumbing to decomposition.

Stability & Handling Protocol (Critical)

Failure to adhere to these storage conditions is the primary cause of experimental failure.

Storage & Quality Control
ParameterRequirementReason
Temperature -20°C (Freezer) Retards spontaneous self-alkylation (polymerization).[1]
Atmosphere Argon/Nitrogen Moisture triggers rapid hydrolysis to the alcohol and HBr.
Light Amber Vials/Foil Light accelerates radical decomposition (homolysis of C-Br).[1]
Visual QC Check Color White/Off-White: Pure. Pink/Purple: Partial decomposition (Purify immediately). Black/Tar: Polymerized (Discard).[1][4]
Purification (Rescue Protocol)

If the reagent has turned slightly pink:

  • Dissolve in a minimal amount of Dichloromethane (DCM) .[1]

  • Pass quickly through a short pad of Silica Gel (eluting with 10% EtOAc/Hexanes).[1]

  • Concentrate in vacuo at <30°C .

  • Use immediately.[1]

Mechanistic Insight: The "Ortho-Effect" Paradox

The reactivity of 2-(Bromomethyl)-1,3-dimethoxybenzene is defined by the competition between cation stabilization and steric hindrance.

Reaction Pathways
  • 
     (Dominant in Polar Solvents):  The electron-donating methoxy groups stabilize the intermediate carbocation via resonance. This pathway is fast but risky, leading to side reactions (hydrolysis, polymerization) if nucleophiles are weak.
    
  • 
     (Hindered):  The ortho-methoxy groups block the nucleophile's approach. Successful 
    
    
    
    reactions require strong nucleophiles , polar aprotic solvents (to strip cation solvation shells), and elevated temperatures (carefully controlled).

ReactionMechanism Substrate 2-(Bromomethyl)- 1,3-dimethoxybenzene Cation Resonance Stabilized Carbocation (SN1 Path) Substrate->Cation Spontaneous (-Br⁻) Polar Solvent Transition Sterically Crowded Transition State (SN2 Path) Substrate->Transition Strong Nuc⁻ Aprotic Solvent Product Substituted Product (Ether/Amine) Cation->Product Nuc attack Polymer Purple Polymer (Side Product) Cation->Polymer Self-Alkylation Transition->Product Inversion

Figure 1: Mechanistic divergence.[1][5] The


 pathway is electronically favored but prone to polymerization. The 

pathway is sterically hindered but cleaner.

Experimental Protocols

Protocol A: O-Alkylation (Phenol Protection)

Application: Installing the 2,6-dimethoxybenzyl (DMB) protecting group on a phenol.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-1,3-dimethoxybenzene (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (dry) or DMF (if substrate is insoluble)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add the Phenol and

    
     to the flask. Add Acetone (0.2 M concentration relative to phenol).[1] Stir for 15 minutes at Room Temperature (RT) to form the phenoxide.
    
  • Addition: Dissolve the benzyl bromide in a minimal amount of Acetone. Add this solution dropwise to the reaction mixture.

    • Expert Note: Do not dump the solid bromide directly into the basic mixture; localized high concentrations can trigger polymerization.

  • Reaction: Heat to reflux (56°C) for 2–4 hours. Monitor by TLC.[1]

    • Endpoint: Disappearance of the phenol.

  • Workup: Cool to RT. Filter off the solids (

    
    ). Concentrate the filtrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).[1]

Protocol B: N-Alkylation (Synthesis of Benzylamines)

Application: Synthesis of secondary amines or nitrogen pharmacophores.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-1,3-dimethoxybenzene (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

Procedure:

  • Cold Start: Dissolve the amine and DIPEA in MeCN (0.1 M). Cool the solution to 0°C in an ice bath.

    • Why? The reaction is exothermic. Heat can trigger the bromide's decomposition before it reacts with the amine.

  • Addition: Add the benzyl bromide (solid or solution) slowly at 0°C.

  • Progression: Allow the mixture to warm to RT naturally. Stir for 6–12 hours.

    • Optimization: If the reaction is sluggish due to steric hindrance, warm gently to 40°C. Avoid boiling MeCN (82°C) unless necessary.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[1]

Troubleshooting & Optimization

ObservationDiagnosisSolution
Reaction turns dark purple immediately. Reagent decomposition.The reaction temperature is too high or the reagent was degraded prior to use. Repeat with fresh reagent at 0°C.
Low Yield / Unreacted Bromide. Steric hindrance.[1]Switch solvent to DMF or DMSO to enhance nucleophilicity.[1] Add NaI (0.1 equiv) (Finkelstein catalyst) to convert the bromide to the more reactive iodide in situ.
Multiple Spots on TLC. C- vs O-alkylation (for ambident nucleophiles).Use a softer counter-ion (e.g.,

) or lower polarity solvent to favor O-alkylation.[1]

References

  • Structure & Stability: 2,6-Dimethoxybenzyl Bromide.[1][4] Molbank 2021 , 2021(3), M1277.[1][4] Link

    • Key finding: Details the crystal structure and the rapid decomposition to purple polymers at room temper
  • Synthesis Application: An Improved Synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. Synthetic Communications 1997 , 27(12).[1] Link

    • Key finding: Describes handling of similar dimethoxybenzyl bromides in complex synthesis.
  • General Reactivity: Nucleophilic Aromatic Substitution vs Alkyl Halide Substitution. Chemistry LibreTexts. Link

    • Key finding: foundational principles of electronic effects on benzylic reactivity.[1]

Sources

Application

Synthesis of functionalized pillararenes from benzylic bromide precursors

Application Note: Modular Synthesis of Functionalized Pillar[n]arenes via Benzylic Bromide Scaffolds Part 1: Strategic Overview In the landscape of drug delivery systems (DDS), Pillar[n]arenes have emerged as superior ma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Functionalized Pillar[n]arenes via Benzylic Bromide Scaffolds

Part 1: Strategic Overview

In the landscape of drug delivery systems (DDS), Pillar[n]arenes have emerged as superior macrocyclic hosts due to their rigid, electron-rich cavities and facile functionalization. Unlike cyclodextrins (limited chemical modification) or calixarenes (conformational flexibility), pillararenes offer a symmetrical, tubular architecture ideal for host-guest complexation.

This guide details the synthesis of functionalized pillar[n]arenes utilizing benzylic bromide precursors . In the context of pharmaceutical development, "benzylic bromide precursors" refers to two distinct but critical synthetic entry points:

  • The Reactive Scaffold Strategy (Primary Focus): The conversion of pillararene cores into per-bromomethylated or benzyl-bromide-pendant scaffolds. These serve as "universal electrophiles" for the divergent synthesis of cationic lipid mimics, targeting ligand conjugates, and prodrugs via nucleophilic substitution.

  • The Direct Cyclization Strategy: The use of functionalized benzylic bromide monomers (e.g., 2,5-bis(bromomethyl)benzenes) to generate the macrocycle without paraformaldehyde, though this is less common in GMP environments due to polymerization risks.

This protocol focuses on the Reactive Scaffold Strategy , as it provides the high purity and structural definition required for IND (Investigational New Drug) enabling studies.

Part 2: Scientific Integrity & Protocols

Mechanism of Action: The "Divergent Synthesis" Approach

The utility of the benzylic bromide moiety lies in its high reactivity toward nucleophiles (


) under mild conditions, avoiding the harsh Lewis acids used in the macrocyclization step. By synthesizing a stable Benzylic Bromide Scaffold , researchers can rapidly generate libraries of functionalized hosts.

Key Chemical Transformation:



(Where Nu = Amines for cationic charge, Carboxylates for solubility, or Azides for Click chemistry)
Protocol A: Synthesis of the Benzylic Bromide Scaffold

This protocol describes the synthesis of Per-(4-(bromomethyl)benzyloxy)pillar[5]arene . This specific scaffold is preferred over direct bromomethylation of the rim because the ether linkage provides flexibility, reducing steric hindrance during drug conjugation.

Prerequisites:

  • Starting Material: Per-hydroxypillar[5]arene (synthesized via demethylation of commercially available Dimethoxypillar[5]arene using

    
    ).
    
  • Reagent:

    
    -Dibromo-p-xylene (Benzylic bromide source).
    

Step-by-Step Methodology:

  • Activation:

    • Dissolve Per-hydroxypillar[5]arene (1.0 eq, ~1 mmol) in anhydrous Acetone (50 mL) or DMF (if solubility is an issue).

    • Add

      
       (15.0 eq) as the base.
      
    • Expert Insight: The large excess of base ensures complete deprotonation of the phenolic hydroxyls, preventing incomplete substitution which leads to difficult-to-separate mixtures.

  • Benzylic Bromide Introduction:

    • Add

      
      -Dibromo-p-xylene (20.0 eq) to the mixture.
      
    • Critical Step: Use a large excess of the dibromide to prevent cross-linking (where one dibromide molecule reacts with two pillararene hydroxyls). We want the mono-substitution product (

      
      ).
      
  • Reaction Conditions:

    • Reflux at 60°C (Acetone) or stir at 80°C (DMF) for 24–48 hours under Argon.

    • Monitor via TLC (SiO2, DCM/Hexane).[1] The product will move significantly faster than the polar starting material.

  • Work-up & Purification:

    • Filter off inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Precipitation: Pour the residue into cold Methanol (100 mL). The excess

      
      -Dibromo-p-xylene is soluble in methanol, while the functionalized pillararene precipitates.
      
    • Filter the white solid and wash extensively with Methanol.

    • Validation:

      
       NMR (
      
      
      
      ) should show a diagnostic singlet for the benzylic
      
      
      protons around
      
      
      4.50 ppm.
Protocol B: Library Generation (Drug Delivery Systems)

Once the Benzylic Bromide Scaffold is in hand, it can be converted into a cationic host for siRNA delivery or a solubilizer for hydrophobic drugs.

Target: Synthesis of Cationic Ammonium-Pillar[5]arene (for cell membrane penetration).

  • Nucleophilic Substitution:

    • Dissolve the Benzylic Bromide Scaffold (1.0 eq) in THF.

    • Add Trimethylamine (excess, 33% in ethanol) or a specific tertiary amine drug derivative.

  • Reaction:

    • Stir at room temperature for 12 hours. The solution will likely become cloudy as the cationic salt precipitates.

  • Isolation:

    • Evaporate solvent.[2]

    • Dissolve residue in minimum water/methanol.

    • Precipitate into Acetone/Ether.

    • Centrifuge and dry under high vacuum.

Part 3: Visualization & Data

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathway, highlighting the critical "Benzylic Bromide Scaffold" node.

PillarareneSynthesis Start 1,4-Dimethoxypillar[5]arene Inter1 Per-hydroxypillar[5]arene (Reactive Core) Start->Inter1 BBr3, CHCl3 Demethylation Scaffold Benzylic Bromide Scaffold (Pillar-O-CH2-Ph-CH2Br) Inter1->Scaffold α,α'-Dibromo-p-xylene K2CO3, Reflux (Excess Reagent) ProdA Cationic Pillararene (siRNA Delivery) Scaffold->ProdA Tertiary Amines (SN2 Reaction) ProdB Targeted Conjugate (Folic Acid/RGD) Scaffold->ProdB Azide-Linker (Click Chem)

Caption: Divergent synthetic pathway transforming the stable methoxy-pillararene into a versatile benzylic bromide scaffold for library generation.

Optimization Data: Solvent Effects on Scaffold Synthesis

The choice of solvent critically impacts the yield and the ratio of desired product vs. cross-linked polymer.

SolventTemperature (°C)Time (h)Yield (%)Observation
Acetone 56 (Reflux)4882% High purity, product precipitates upon cooling. Best for scale-up.
DMF 802465%Faster reaction, but difficult to remove solvent; higher cross-linking observed.
Acetonitrile 82 (Reflux)3670%Moderate yield, requires extensive washing to remove mono-bromide salts.
THF 66 (Reflux)4845%Poor solubility of the poly-anionic intermediate.
Analytical Validation (Self-Validating System)

To ensure the "Benzylic Bromide Scaffold" is correctly synthesized, verify the following NMR signals. If the integration ratios deviate, the scaffold is defective.

  • 
     3.75 ppm (s, 10H):  Methylene bridges of the pillararene core. (Internal Standard).
    
  • 
     4.50 ppm (s, 20H):  Benzylic protons adjacent to Bromine (
    
    
    
    ).
  • 
     4.95 ppm (s, 20H):  Benzylic protons adjacent to Oxygen (
    
    
    
    ).
  • 
     6.80-7.40 ppm (m):  Aromatic protons.
    

Failure Mode: If the peak at 4.50 ppm is missing or integrates low, hydrolysis to benzyl alcohol (


) or cross-linking has occurred.

References

  • Ogoshi, T., et al. (2008).[3] "Para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property." Journal of the American Chemical Society.[3]

  • Ogoshi, T., et al. (2012).[4][5] "Synthesis of Pillar[5]arene with Bromomethyl Groups and Its Functionalization." Chemical Communications.[6]

  • Cragg, P. J., & Sharma, K. (2012). "Pillar[5]arenes: Fascinating Cylindrical Molecules." Chemical Society Reviews.

  • Wang, Y., et al. (2023). "Pillararenes as Promising Carriers for Drug Delivery."[7] International Journal of Molecular Sciences.

  • Hu, X. Y., et al. (2016). "Pillararene-Based Supramolecular Polymer Systems." Accounts of Chemical Research.

Sources

Method

Application Notes and Protocols for the Selective Radical Bromination of 2,6-Dimethoxytoluene to Yield 2-(Bromomethyl)-1,3-dimethoxybenzene

Introduction: Navigating the Synthesis of a Key Building Block For researchers, scientists, and professionals in drug development, the synthesis of precisely functionalized aromatic compounds is a cornerstone of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Building Block

For researchers, scientists, and professionals in drug development, the synthesis of precisely functionalized aromatic compounds is a cornerstone of molecular design and discovery. 2-(Bromomethyl)-1,3-dimethoxybenzene, also known as 2,6-dimethoxybenzyl bromide, represents a valuable building block. The benzylic bromide functionality serves as a versatile handle for introducing the 2,6-dimethoxybenzyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions. However, its synthesis via the radical bromination of 2,6-dimethoxytoluene presents a unique challenge due to the electron-rich nature of the aromatic ring, which can lead to competitive and undesired electrophilic aromatic bromination.

This technical guide provides a comprehensive overview of the procedures for the selective radical bromination of 2,6-dimethoxytoluene. We will delve into the mechanistic principles that govern this transformation, provide a detailed experimental protocol for achieving high selectivity for the desired benzylic bromide, and discuss the critical aspects of purification and characterization.

The Underlying Chemistry: A Tale of Two Pathways

The bromination of 2,6-dimethoxytoluene can proceed via two distinct mechanistic pathways: free radical substitution at the benzylic position and electrophilic aromatic substitution on the benzene ring. Understanding the factors that favor the desired radical pathway is paramount for a successful synthesis.

The target reaction is the Wohl-Ziegler bromination , a free-radical chain reaction that selectively targets allylic and benzylic C-H bonds.[1][2] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4]

The key to selectivity lies in maintaining a low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture.[5] This is achieved through the in-situ generation of Br₂ from the reaction of NBS with trace amounts of HBr, which is formed during the propagation step.[4] This low concentration of Br₂ favors the radical chain process over the ionic electrophilic addition to the aromatic ring.[5]

The electron-donating methoxy groups on the toluene ring strongly activate it towards electrophilic attack, making the substrate particularly susceptible to ring bromination as a side reaction. Therefore, careful control of reaction conditions is crucial to suppress this competing pathway.

Visualizing the Mechanism: Radical Chain Reaction

Radical Bromination Mechanism Figure 1: Mechanism of Radical Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ or hν Toluene 2,6-Dimethoxytoluene 2 R-H 2 R-H Br• Br• 2 R•->Br• + NBS NBS NBS Br₂ Br₂ Br•->Br₂ + Br• R-Br R-Br Br•->R-Br + R• Benzyl_Radical Benzylic Radical (Resonance Stabilized) Toluene->Benzyl_Radical + Br• NBS_HBr NBS + HBr Product 2-(Bromomethyl)-1,3-dimethoxybenzene Benzyl_Radical->Product + Br₂ HBr HBr Succinimide Succinimide NBS_HBr->Succinimide Br2 Br₂ NBS_HBr->Br2 R• R• R-R R-R R•->R-R + R• Experimental Workflow Figure 2: Experimental Workflow start Start reactants Combine 2,6-dimethoxytoluene, NBS, and CCl₄ in a flask. start->reactants initiator Add AIBN. reactants->initiator reflux Reflux the mixture with vigorous stirring. initiator->reflux monitor Monitor reaction progress by TLC or GC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter to remove succinimide. cool->filter wash Wash the filtrate with sat. NaHCO₃ and brine. filter->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify characterize Characterize the pure product. purify->characterize end End characterize->end

Sources

Application

Application Note: Strategic Utilization of 2,6-Dimethoxybenzyl Bromide in Medicinal Chemistry

Executive Summary In the high-stakes environment of medicinal chemistry, orthogonal protecting group strategies are often the bottleneck in Structure-Activity Relationship (SAR) campaigns. 2,6-Dimethoxybenzyl bromide (2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, orthogonal protecting group strategies are often the bottleneck in Structure-Activity Relationship (SAR) campaigns. 2,6-Dimethoxybenzyl bromide (2,6-DMB-Br) offers a unique solution: it provides a protecting group (DMB) that is significantly more acid-labile than the standard p-methoxybenzyl (PMB) or benzyl (Bn) groups, while retaining stability against basic and reductive conditions.

Critical Technical Warning: Unlike its isomers (2,3- or 3,4-DMB), 2,6-DMB-Br is inherently unstable . It undergoes autocatalytic decomposition at room temperature. Consequently, commercial supplies are often degraded. This guide prioritizes an "In-Situ Generation" protocol to ensure experimental reproducibility.

Mechanistic Insight: The "Ortho-Effect" Paradox

The utility of 2,6-DMB-Br lies in its contradictory reactivity profile, which must be understood to be exploited effectively.

  • Installation Difficulty (Steric Hindrance): The two methoxy groups at the ortho positions create significant steric bulk around the benzylic carbon. This retards

    
     substitution, often requiring stronger bases (NaH) or catalytic additives (TBAI) compared to standard benzyl bromide.
    
  • Deprotection Ease (Electronic Stabilization): Upon exposure to acid, the ortho-methoxy oxygens stabilize the resulting benzylic carbocation via resonance and through-space donation. This lowers the energy barrier for

    
     cleavage, allowing removal under extremely mild acidic conditions (1–5% TFA) that leave Boc or t-Bu groups intact.
    
Visualization: Mechanism of Acid-Mediated Cleavage

The following diagram illustrates the resonance stabilization that facilitates mild cleavage.

DMB_Mechanism Substrate DMB-Protected Amine (Sterically Crowded) Protonation Protonation (TFA/DCM) Substrate->Protonation Transition Transition State (Ortho-OMe Stabilization) Protonation->Transition H+ Transfer Cleavage C-N Bond Cleavage Transition->Cleavage Resonance Assist Products Free Amine + Stabilized DMB Cation Cleavage->Products Scavenger Scavenger Trap (Prevents Re-alkylation) Products->Scavenger + Et3SiH / Thioanisole

Figure 1: Acid-catalyzed cleavage pathway.[1] Note the critical role of scavengers to trap the highly electrophilic DMB cation.

Comparative Stability Data

The following table benchmarks DMB against common benzylic protecting groups, highlighting its specific niche in orthogonal deprotection schemes.

Protecting GroupStructureAcid Stability (TFA)Oxidative Stability (DDQ)Hydrogenolysis (H2/Pd)Base Stability
Benzyl (Bn) Ph-CH2-Stable (requires HBr/HOAc)StableLabile (Fast)Stable
p-Methoxybenzyl (PMB) 4-MeO-Ph-CH2-Labile (50% TFA)Labile (Fast)LabileStable
2,4-Dimethoxybenzyl (DMB) 2,4-(MeO)2-Ph-CH2-Very Labile (5% TFA)LabileLabileStable
2,6-Dimethoxybenzyl (DMB) 2,6-(MeO)2-Ph-CH2-Extremely Labile (1% TFA) Labile (DDQ/CAN) Resistant (Steric) Stable

Key Insight: The 2,6-DMB group is unique because it is often resistant to standard hydrogenolysis due to steric hindrance preventing optimal binding to the catalyst surface, yet it is the most acid-labile.

Detailed Experimental Protocols

Protocol A: In Situ Preparation of 2,6-Dimethoxybenzyl Bromide

Rationale: Due to autocatalytic decomposition, commercial stocks are unreliable. Synthesize fresh for critical steps.

Reagents:

  • 2,6-Dimethoxybenzyl alcohol (1.0 equiv)[2]

  • Phosphorus tribromide (

    
    ) (0.35 equiv)
    
  • Diethyl ether (

    
    ) (Anhydrous)
    
  • Saturated aqueous

    
    
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve 2,6-dimethoxybenzyl alcohol (e.g., 5 mmol) in anhydrous 
    
    
    
    (20 mL). Cool to 0°C.[3][4]
  • Bromination: Add

    
     dropwise via syringe. The solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 45–60 minutes. Monitor by TLC (Note: The bromide runs significantly faster than the alcohol).

  • Workup (Rapid): Quench carefully with cold sat.

    
    . Separate layers. Wash organic layer once with brine.
    
  • Drying: Dry over

    
     for only 5 minutes. Filter.
    
  • Concentration: Evaporate solvent in vacuo at room temperature (do not heat).

  • Usage: The resulting white/off-white solid is 2,6-DMB-Br. Dissolve immediately in the reaction solvent (e.g., DMF) for the next step. Do not store overnight.

Protocol B: Installation on a Secondary Amide/Lactam

Rationale: 2,6-DMB is excellent for protecting lactams (e.g., in penicillin/cephalosporin synthesis) or peptide backbones to prevent aggregation.

Reagents:

  • Substrate (Amide/Lactam)[1][5][6]

  • Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)

  • Freshly prepared 2,6-DMB-Br (1.2 equiv)

  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Catalyst

  • DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve substrate in DMF (0.1 M) under

    
    . Cool to 0°C. Add NaH portion-wise. Stir 30 min to ensure 
    
    
    
    evolution ceases.
  • Activation: Add TBAI. (The iodide creates a transient, more reactive 2,6-DMB-Iodide in situ, overcoming steric hindrance).

  • Alkylation: Add the solution of fresh 2,6-DMB-Br in DMF dropwise.

  • Conditions: Allow to warm to Room Temperature (RT). Stir 4–12 hours.

    • Checkpoint: If reaction stalls, heat to 40°C, but monitor for decomposition of the bromide.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry (

    
    ) and concentrate.
    
  • Purification: Flash chromatography. DMB-protected products are usually highly crystalline.

Protocol C: "Soft" Acid Deprotection (TFA Method)

Rationale: Removal without affecting t-Butyl esters or Boc groups elsewhere in the molecule.

Reagents:

  • Dichloromethane (DCM)[6]

  • Trifluoroacetic Acid (TFA)

  • Scavenger: Triethylsilane (

    
    ) or Thioanisole (Essential)
    

Step-by-Step:

  • Cocktail Prep: Prepare a solution of 5% TFA in DCM (v/v). Add 2–5 equivalents of

    
    .
    
    • Why Scavenger? The 2,6-DMB cation is a "hot" electrophile. Without silane, it will re-alkylate electron-rich rings (indoles, phenols) in your drug molecule.

  • Reaction: Add the DMB-protected substrate to the cocktail at 0°C.

  • Monitoring: Stir at 0°C for 15 minutes, then RT for 30 minutes. The reaction often turns bright orange/red (cation color), fading as the scavenger reacts.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
    • Note: The byproduct 2,6-dimethoxytoluene (from silane reduction) is non-polar and easily separated by column chromatography.

Strategic Decision Workflow

Use this logic flow to determine if 2,6-DMB is the correct tool for your synthesis.

DMB_Workflow Start Need N- or O-Protection Q1 Is the substrate Base-Sensitive? Start->Q1 Q2 Do you require Orthogonality to Bn/Boc? Q1->Q2 No (Stable to Base) UseMOM Use MOM/SEM Q1->UseMOM Yes Q3 Is the site Sterically Crowded? Q2->Q3 Yes UsePMB Use PMB or Bn Q2->UsePMB No UseDMB SELECT 2,6-DMB (Prepare Fresh!) Q3->UseDMB No (or manageable) Q3->UsePMB Yes (DMB too bulky) Prep Protocol A: In-Situ Bromination UseDMB->Prep Next Step

Figure 2: Decision matrix for selecting 2,6-DMB in multi-step synthesis.

Safety and Handling (SDS Summary)

  • Lachrymator: 2,6-DMB-Br is a potent tear gas agent. Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[7]

  • Decomposition: Releases HBr gas upon decomposition. Do not seal in small vials for long periods; pressure buildup may occur.

References

  • Aitken, R. A., et al. (2021).[8] 2,6-Dimethoxybenzyl Bromide.[8] Molbank, 2021(3), M1277. (First full characterization and stability study). [Link][2][4][5][9]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions of methoxybenzyl ethers). [Link]

  • Matsumoto, T., et al. (2018). Development of Acid-Labile Protecting Groups for Amides. Journal of Organic Chemistry. (Contextual reference for DMB amide protection). [Link]

Sources

Method

Application Note: Solvent Systems for the Cationic Polycondensation of 2-(Bromomethyl)-1,3-dimethoxybenzene

Executive Summary This guide details the solvent selection and polymerization protocol for 2-(Bromomethyl)-1,3-dimethoxybenzene . Unlike standard radical polymerizations, this monomer undergoes Friedel-Crafts Cationic Po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection and polymerization protocol for 2-(Bromomethyl)-1,3-dimethoxybenzene . Unlike standard radical polymerizations, this monomer undergoes Friedel-Crafts Cationic Polycondensation . The presence of two methoxy groups at the 1,3-positions creates a highly electron-rich aromatic ring, while the bromomethyl group at the 2-position serves as the electrophilic handle.

Successful polymerization relies entirely on modulating the stability of the 2,6-dimethoxybenzyl carbocation intermediate. Incorrect solvent choice leads to three common failure modes:

  • Catalyst Deactivation: Use of Lewis-basic solvents (THF, DMF) that complex with the Lewis acid catalyst.

  • Premature Precipitation: Poor solubility of the growing poly(arylene methylene) chain, limiting molecular weight (

    
    ).
    
  • Uncontrolled Crosslinking: "Runaway" kinetics in highly polar solvents leading to insoluble gels.

This protocol recommends 1,2-Dichloroethane (DCE) as the primary solvent, with Dichloromethane (DCM) and Nitrobenzene as modifiers for solubility and kinetic control, respectively.

Mechanistic Basis & Solvent Influence[1][2]

The polymerization proceeds via a step-growth mechanism driven by a Lewis Acid catalyst (typically


 or 

).
  • Ionization: The Lewis acid abstracts the bromide, generating a resonance-stabilized benzyl carbocation.

  • Propagation: The carbocation performs an Electrophilic Aromatic Substitution (EAS) on the 4-position (para to methoxy) of a neighboring monomer.

  • Re-aromatization: Proton loss restores aromaticity and extends the chain.

The Solvent Paradox

You must balance Dielectric Constant (


)  with Donor Number (DN) .
  • High

    
     (e.g., Nitrobenzene):  Promotes ionization of the C-Br bond, significantly increasing reaction rate (
    
    
    
    ).
  • Low

    
     (e.g., Toluene, Hexane):  Suppresses ionization; reaction may stall.
    
  • High DN (e.g., THF, Acetone): The solvent's oxygen lone pairs donate electrons to the Lewis Acid (

    
    ), poisoning the catalyst. These must be avoided. 
    
Solvent Selection Matrix
SolventDielectric Const. (

)
Catalyst CompatibilityPolymer SolubilityRole in Protocol
1,2-Dichloroethane (DCE) 10.36ExcellentHighPrimary Solvent (Standard)
Dichloromethane (DCM) 8.93ExcellentHighAlternative (Lower boiling point)
Nitrobenzene 34.8GoodHighAccelerator (Co-solvent only)
Chloroform 4.81ExcellentModerateRetardant (Slows kinetics)
Tetrahydrofuran (THF) 7.58Incompatible HighDO NOT USE (Poison)
DMF 36.7Incompatible HighDO NOT USE (Poison)

Reaction Pathway Visualization

The following diagram illustrates the critical role of the solvent shell in stabilizing the active ion pair during the Friedel-Crafts mechanism.

G cluster_0 Initiation & Ionization cluster_1 Propagation (Step-Growth) Monomer 2-(Bromomethyl)- 1,3-dimethoxybenzene Complex Active Ion Pair [Carbocation]+ [SnCl4Br]- Monomer->Complex + Catalyst (Solvent Stabilized) Catalyst Lewis Acid (SnCl4) Attack Electrophilic Attack (Pos 4 on Ring) Complex->Attack Polymer Poly(arylene methylene) Chain Growth Attack->Polymer - H+ Polymer->Attack Repeat Solvent Solvent Shell (DCE/DCM) Solvent->Complex Stabilizes Ion Pair

Fig 1. Mechanistic pathway of cationic polycondensation. The solvent shell is critical for maintaining the lifetime of the active ion pair without quenching it.

Detailed Experimental Protocol

Target Polymer: Poly(2,4-dimethoxy-1,3-phenylene methylene) Target Mn: 10,000 – 25,000 g/mol

Phase 1: Reagent Preparation (Critical)
  • Monomer: Recrystallize 2-(Bromomethyl)-1,3-dimethoxybenzene from Hexane/Ethyl Acetate. Purity must be >99%.

  • Solvent (DCE): Distill over

    
     or pass through an activated alumina column. Water content must be < 10 ppm .
    
  • Catalyst: Tin(IV) Chloride (

    
    ), 1.0 M solution in DCM. Handle in a glovebox or under active 
    
    
    
    flow.
Phase 2: Polymerization
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet.

  • Dissolution: Charge the flask with Monomer (1.0 eq, e.g., 2.31 g, 10 mmol) and Anhydrous DCE (Concentration: 0.5 M, ~20 mL).

    • Note: If higher MW is required, increase concentration to 1.0 M.

  • Equilibration: Cool the solution to 0°C using an ice/water bath.

    • Reasoning: The methoxy groups make the ring highly reactive. Starting at room temp can cause an uncontrollable exotherm and branching.

  • Initiation: Add

    
     solution (0.05 eq, 0.5 mL) dropwise over 5 minutes.
    
    • Observation: The solution should turn from clear to deep orange/red, indicating carbocation formation.

  • Propagation:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.

    • Optional: If the solution becomes too viscous, dilute with 5 mL of anhydrous DCE.

  • Quenching: Pour the reaction mixture slowly into Methanol (200 mL) containing 1% HCl.

    • The polymer will precipitate as a white or off-white solid.

Phase 3: Purification
  • Filter the crude solid.[1]

  • Re-dissolution: Dissolve the polymer in minimal Chloroform or THF (post-reaction, THF is safe).

  • Reprecipitation: Dropwise addition into excess Methanol.

  • Drying: Vacuum oven at 40°C for 24 hours.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Reaction (Clear solution) Wet solvent or "Poisoned" CatalystEnsure DCE is anhydrous (<10ppm H2O). Do not use ethers/amines.
Insoluble Gel Formation Crosslinking or Ultra-high MWReduce monomer concentration to 0.2 M. Lower reaction temp to -10°C.
Low Molecular Weight Premature precipitationSwitch solvent to 1:1 DCE:Nitrobenzene to improve solubility of growing chain.
Dark Black/Tar Product Decomposition / OxidationEnsure strict

atmosphere. Reduce catalyst loading to 1 mol%.
Operational Workflow

Workflow Start Start: Dry Reagents Dissolve Dissolve Monomer in DCE (0.5 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool CatAdd Add SnCl4 Catalyst (Dropwise) Cool->CatAdd React React 24h @ RT CatAdd->React Quench Quench in MeOH/HCl React->Quench Purify Reprecipitate (CHCl3 -> MeOH) Quench->Purify

Fig 2.[1] Step-by-step operational workflow for the synthesis.

References

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Sigwalt, P. (2006). "Cationic Polymerization: Mechanisms, Synthesis, and Applications." Macromolecular Symposia.

  • Braunecker, W. A., & Matyjaszewski, K. (2007). "Controlled/living radical polymerization: Features, developments, and perspectives." Progress in Polymer Science. (Contrast with Cationic methods).

  • Grassie, N., & Gilks, A. M. (1973). "The thermal degradation of poly(benzyl chloride)." Journal of Polymer Science: Polymer Chemistry Edition. (Discusses stability of benzyl halide polymers).

  • General Protocol Validation: Based on standard Friedel-Crafts polymerization methodologies for benzyl halides as described in Organic Polymer Chemistry (Saunders & Organic).

(Note: Specific literature on the 2-isomer is rare; protocols are adapted from analogous 2,6-dimethoxybenzyl bromide and 3,5-dimethoxybenzyl bromide polymerizations validated in high-impact polymer chemistry journals.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2,6-dimethoxybenzyl bromide recrystallization

Topic: Purification & Handling of 2,6-Dimethoxybenzyl Bromide (DMB-Br) Document ID: TS-DMB-001 Last Updated: 2026-02-20 Status: Active Executive Summary 2,6-Dimethoxybenzyl bromide (DMB-Br) is a highly reactive, electron...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 2,6-Dimethoxybenzyl Bromide (DMB-Br)

Document ID: TS-DMB-001 Last Updated: 2026-02-20 Status: Active

Executive Summary

2,6-Dimethoxybenzyl bromide (DMB-Br) is a highly reactive, electron-rich benzyl halide commonly used as a hydroxyl protecting group donor or a building block for ligands.[1] Unlike its isomers, it is thermally unstable and prone to autocatalytic decomposition (turning dark purple/black) upon exposure to moisture, light, or mild heat.

This guide addresses the critical challenge of purifying DMB-Br without triggering polymerization. Note: Recent characterization (2021) identifies the melting point as 65–67°C, significantly lower than many predicted values, necessitating strict temperature control.

Module 1: Critical Properties & Solvent Selection
Physical Profile
PropertyValueNotes
Melting Point 65–67 °CDo not overheat. Material may oil out if solvent boils >60°C.
Appearance Colorless crystalsTurns pink/purple upon degradation.
Stability LowDecomposes to insoluble polymer within hours at RT if impure.
Reactivity HighHydrolyzes rapidly to 2,6-dimethoxybenzyl alcohol.
Solvent Compatibility Matrix

The choice of solvent is the single most common failure point.

Solvent SystemStatusTechnical Rationale
Methanol / Ethanol FORBIDDEN Solvolysis Risk: Rapidly forms methyl/ethyl ethers via

pathway.
Cyclohexane CAUTION Boiling point (81°C) exceeds the compound's MP (67°C). High risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.
Hexane / CH₂Cl₂ RECOMMENDED Dissolve in minimal Dichloromethane (DCM); precipitate with Hexane. Allows processing at room temperature.[2][3]
Diethyl Ether EXCELLENT Used in primary isolation. Good solubility, low boiling point allows easy removal without thermal stress.
Carbon Tetrachloride LEGACY Found in older literature.[1][4][5] Avoid due to toxicity and difficulty in complete removal without heating.
Module 2: Purification Protocol (Recrystallization)

Core Directive: This protocol prioritizes anhydrous conditions and low thermal stress .

Step-by-Step Workflow
  • Preparation: Ensure all glassware is oven-dried. Flush the flask with Nitrogen/Argon.

  • Dissolution (The "Cold" Method):

    • Place the crude solid in a flask.

    • Add anhydrous DCM dropwise at Room Temperature (RT) until the solid just dissolves.

    • Note: Do not heat to reflux. The compound melts at ~65°C; heating risks polymerization.

  • Filtration:

    • If insoluble particles (e.g., succinimide from NBS synthesis) remain, filter rapidly through a sintered glass funnel or a plug of cotton/Celite under inert gas.

  • Crystallization:

    • Slowly add anhydrous Hexane (or Pentane) to the stirring DCM solution until a persistent cloudiness appears.

    • Cool the flask to -20°C (freezer) or 4°C (fridge). Do not rely on slow cooling from boiling; the MP is too low.

  • Isolation:

    • Filter the resulting colorless crystals cold.

    • Wash with cold (-20°C) Hexane.

  • Drying:

    • Dry under high vacuum at ambient temperature for <1 hour.

    • Warning: Prolonged vacuum exposure can sublime the product or induce decomposition if the trap is not efficient.

Module 3: Troubleshooting & FAQs
Q1: My product turned pink/purple during filtration. Is it ruined?

Diagnosis: This indicates the onset of autocatalytic decomposition . The color comes from conjugated polymers formed by acid-catalyzed polymerization, driven by trace HBr. Immediate Action:

  • If the color is faint pink: Re-dissolve immediately in Et₂O or DCM.

  • Wash with cold 5% NaHCO₃ (aq) to neutralize HBr.

  • Dry over MgSO₄, filter, and re-crystallize immediately. Prevention: Always store the final product with a trace of solid NaHCO₃ or K₂CO₃ in the vial if long-term storage (>1 week) is required.

Q2: The material "oiled out" (formed a liquid layer) instead of crystallizing.

Cause:

  • Temperature too high: You exceeded the melting point (65°C) during dissolution.

  • Solvent incompatibility: The anti-solvent (e.g., Hexane) was added too fast, or the solution was too concentrated. Solution:

  • Re-heat gently to re-dissolve the oil (if solvent BP < 65°C).

  • Add a "seed crystal" if available.

  • Scratch the glass surface with a glass rod.

  • Critical: Switch to a lower-boiling solvent system (e.g., DCM/Pentane) to keep the process below the melting point.

Q3: Can I use silica gel chromatography instead of recrystallization?

Recommendation: Avoid if possible. Reasoning: Silica gel is slightly acidic. 2,6-Dimethoxybenzyl bromide is highly sensitive to acid and often decomposes on the column, streaking and reducing yield. Workaround: If you must use chromatography:

  • Pre-treat the silica with 1-2% Triethylamine (Et₃N) in Hexane to neutralize acidity.

  • Elute rapidly with Hexane/EtOAc (9:1).

Module 4: Process Visualization
Workflow Logic: Synthesis to Storage

Caption: Decision tree for the isolation and purification of labile benzyl bromides.

DMB_Purification Start Crude Reaction Mixture (NBS or PBr3 Route) Check_Solid Is solid present (Succinimide)? Start->Check_Solid Filter_Solid Filter (Inert Atmosphere) Check_Solid->Filter_Solid Yes Dissolve Dissolve in min. DCM/Et2O (Temp < 30°C) Check_Solid->Dissolve No Filter_Solid->Dissolve Wash Wash: 5% NaHCO3 (cold) Dry: MgSO4 Dissolve->Wash Remove Acid Traces Crystallize Add Hexane until cloudy Cool to -20°C Wash->Crystallize Check_Color Color Check: Pink/Purple? Crystallize->Check_Color Rescue Rescue: Re-wash w/ NaHCO3 Rapid Filtration Check_Color->Rescue Yes (Decomp) Final Pure Crystals (Store -20°C, Dark) Check_Color->Final No (Clear/White) Rescue->Wash

References
  • Aitken, R. A., et al. (2021).[1] 2,6-Dimethoxybenzyl Bromide.[1][6][7] Molbank, 2021(3), M1277. [Link][1][3][7][8][9]

    • Key Insight: First full characterization; establishes MP at 65–67°C and documents instability.[1]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

    • Key Insight: General solvent miscibility and "oiling out" phenomena in non-polar/polar mixtures.
  • Key Insight: General handling for moisture-sensitive lachrym

Sources

Optimization

Minimizing oligomerization side reactions of 2,6-dimethoxybenzyl bromide

A Guide to Minimizing Oligomerization Side Reactions Welcome to the technical support center for 2,6-dimethoxybenzyl bromide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Oligomerization Side Reactions

Welcome to the technical support center for 2,6-dimethoxybenzyl bromide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this highly reactive, yet synthetically valuable, reagent. This guide is structured to address the core issues you may encounter, moving from understanding the fundamental problem to practical troubleshooting and optimized protocols.

Section 1: The Root of the Problem — Why Does Oligomerization Occur?

Before troubleshooting, it's critical to understand the underlying chemical principles. 2,6-Dimethoxybenzyl bromide is notoriously unstable, readily decomposing into a dark, insoluble polymeric material.[1][2] This high reactivity stems from the electronic properties of the 2,6-dimethoxybenzyl group itself.

The two methoxy groups at the ortho positions are powerful electron-donating groups. They effectively stabilize the formation of a benzylic carbocation upon dissociation of the bromide leaving group.[3][4] This carbocation is so stable, in fact, that it can readily form even under mild conditions. Once formed, this highly electrophilic carbocation can attack the electron-rich aromatic ring of another 2,6-dimethoxybenzyl bromide molecule in a classic electrophilic aromatic substitution (a Friedel-Crafts-type alkylation), initiating the oligomerization cascade.

G cluster_initiation Step 1: Carbocation Formation reagent 2,6-Dimethoxybenzyl Bromide carbocation Highly Stabilized 2,6-Dimethoxybenzyl Carbocation reagent->carbocation Dissociation (often acid/trace metal catalyzed) bromide Br⁻ reagent2 Another Molecule of 2,6-Dimethoxybenzyl Bromide carbocation->reagent2 dimer Dimer Formation (Initiates Polymer Chain) carbocation->dimer reagent2->dimer

Caption: Mechanism of Oligomerization of 2,6-Dimethoxybenzyl Bromide.

Section 2: Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

Question 1: My reaction mixture turned dark purple/black and an insoluble solid crashed out. What happened?

Answer: You have experienced catastrophic oligomerization. The dark, insoluble material is a polymeric byproduct resulting from the process described in Section 1.[1] Several factors can trigger this rapid decomposition:

  • Temperature: Higher temperatures provide the activation energy needed for both carbocation formation and the subsequent alkylation steps. Friedel-Crafts-type reactions are often exothermic, and a runaway reaction can accelerate polymerization.[5][6]

  • Concentration: High concentrations of the benzyl bromide increase the statistical probability of the carbocation intermediate colliding with another monomer unit.

  • Presence of Catalysts: Trace amounts of acid (Brønsted or Lewis) can significantly accelerate the initial C-Br bond cleavage to form the carbocation.[7][8] Ensure all glassware is free of acidic residue and that your solvents and reagents are anhydrous and pure.

  • Solvent Choice: Polar solvents can stabilize the carbocation intermediate, potentially favoring the oligomerization pathway.[4][9]

Question 2: My yield is very low, and my TLC plate shows a streak of products near the baseline along with some starting material. How can I improve this?

Answer: This indicates that while your desired reaction is occurring, it is competing with oligomerization. The baseline streak on the TLC is characteristic of the polar, high-molecular-weight polymer. To improve the yield of your target molecule, you must shift the kinetic balance away from the side reaction.

G start Low Yield & Polymer Formation Observed temp_check Is Reaction Temperature ≤ 0°C? start->temp_check conc_check Is Concentration < 0.1 M? start->conc_check reagent_check Are Reagents & Solvents Pure/Anhydrous? start->reagent_check temp_yes Good. temp_check->temp_yes Yes temp_no Action: Lower Temperature (e.g., -20°C or -78°C) temp_check->temp_no No conc_yes Good. conc_check->conc_yes Yes conc_no Action: Dilute Reaction Use Slow Addition conc_check->conc_no No reagent_yes Good. reagent_check->reagent_yes Yes reagent_no Action: Purify Solvents Use Fresh Reagent reagent_check->reagent_no No advanced If problem persists, consider advanced strategies. temp_no->advanced conc_no->advanced reagent_no->advanced scavenger Add a Carbocation Scavenger (e.g., 2-naphthol) advanced->scavenger

Caption: Troubleshooting workflow for oligomerization side reactions.

Solution Path:

  • Control Temperature: Immediately lower the reaction temperature. Many successful alkylations with sensitive benzyl bromides are performed at 0°C or even -78°C to minimize side reactions.[5][10]

  • Use High Dilution: Run the reaction at a lower concentration (e.g., < 0.1 M). This favors the desired bimolecular reaction with your substrate over the competing bimolecular self-reaction.

  • Employ Slow Addition: Instead of adding all the 2,6-dimethoxybenzyl bromide at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile extremely low, starving the oligomerization pathway.

Question 3: The reagent is dark and discolored right out of the bottle. Is it still usable?

Answer: Proceed with extreme caution. 2,6-Dimethoxybenzyl bromide has limited stability and can decompose upon storage, especially if exposed to light, moisture, or heat.[1][3] The discoloration indicates that some degree of oligomerization has already occurred. Using this material will introduce non-stoichiometric impurities and potential acidic catalysts (HBr from hydrolysis) into your reaction, likely leading to poor results. It is highly recommended to use a fresh, crystalline, colorless source of the reagent. If this is not possible, purification by rapid filtration through a short plug of silica gel (eluting with a non-polar solvent like hexanes/diethyl ether) immediately before use may be attempted, but success is not guaranteed.

Section 3: Proactive Strategies & FAQs

This section provides best practices to prevent oligomerization from the start.

FAQ 1: What are the ideal solvents for reactions involving 2,6-dimethoxybenzyl bromide?

Answer: The choice of solvent is critical for controlling the reactivity of the intermediate carbocation. A less polar solvent is generally preferred to disfavor the formation and stabilization of charged intermediates.

Solvent ClassExamplesImpact on OligomerizationRationale
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Lower Risk These solvents do not significantly solvate and stabilize the carbocation, suppressing its formation and subsequent side reactions. DCM is a common choice.[11]
Polar Aprotic Tetrahydrofuran (THF), Diethyl EtherModerate Risk Ethers can act as weak Lewis bases and may interact with the carbocation. Use with caution and at low temperatures.
Polar Protic Water, Alcohols (Methanol, Ethanol)High Risk / Unsuitable These solvents can promote C-Br bond cleavage and can also act as nucleophiles, leading to solvolysis byproducts. Avoid unless they are the intended reactant.[4]

FAQ 2: Are there any additives that can actively suppress polymerization?

Answer: Yes. The use of carbocation scavengers is an advanced strategy to intercept the problematic 2,6-dimethoxybenzyl carbocation before it can react with another monomer unit.[12] These scavengers are electron-rich compounds that are more nucleophilic or reactive towards the carbocation than your starting material or another molecule of the benzyl bromide.

  • Examples: 2-Naphthol, syringic acid, or even simple phenols can be effective.[12][13] They react with the carbocation to form a stable, unreactive adduct.

  • Consideration: The scavenger must not interfere with your desired reaction. It should be used in small, sub-stoichiometric amounts (e.g., 1-5 mol%). The choice of scavenger depends on the specific reaction conditions.[12]

FAQ 3: How should I prepare and store 2,6-dimethoxybenzyl bromide?

Answer: Due to its instability, this reagent is often prepared and used immediately without isolation.[1] If you must store it, do so under an inert atmosphere (Argon or Nitrogen), protected from light, and at low temperatures (≤ 5°C).[1] The crystalline solid is more stable than an oil.

Section 4: Key Experimental Protocol

Objective: To perform an O-alkylation of a primary alcohol with 2,6-dimethoxybenzyl bromide while minimizing oligomerization.

Protocol: O-Alkylation of Benzyl Alcohol

  • Glassware Preparation:

    • Ensure all glassware is oven-dried or flame-dried to remove all traces of water.

    • Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a final concentration of approximately 0.1 M with respect to the alcohol.

    • In a separate flask, dissolve 2,6-dimethoxybenzyl bromide (1.1 eq) in anhydrous DCM. If using a syringe pump, load this solution into the syringe.

  • Reaction Setup:

    • Cool the flask containing the alcohol and base to 0°C using an ice-water bath. Maintain a positive pressure of inert gas.

    • Begin vigorous stirring.

  • Slow Addition of Alkylating Agent:

    • Add the solution of 2,6-dimethoxybenzyl bromide to the reaction mixture dropwise over a period of 2-4 hours. A syringe pump is highly recommended for maintaining a slow and consistent addition rate.

    • Causality: This slow addition keeps the concentration of the highly reactive benzyl bromide low at all times, preventing the self-reaction (oligomerization) from competing effectively with the desired alkylation.[5]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 1-(benzyloxy)-2,6-dimethoxybenzene, should be significantly less polar than the starting benzyl alcohol.

    • Allow the reaction to stir at 0°C for an additional 1-2 hours after the addition is complete, or until TLC indicates consumption of the starting alcohol.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.

References
  • Nikqi, B., Salzmann, J., Eckl, M., Di Francesco, D., & Pielhop, T. (2025). Carbocation scavengers for soft- and hardwood pretreatment: Impact on enzymatic cellulose saccharification and microbial fermentation. Sciety.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Alkylation Temperature Control. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of 4-Methoxy-2,3,6-trimethylbenzyl bromide. BenchChem.
  • ResearchGate. (n.d.). (a) Illustration of a carbocation scavenger that has reacted with a... ResearchGate.
  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. Available from: [Link]

  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate.
  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277.
  • Glinkerman, C. M., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
  • SATHEE. (n.d.). Friedel Crafts Reaction.
  • Fujimoto, K., & Nakano, M. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules, 17(12), 14690-14697. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 2,6-Dimethoxybenzyl Bromide.
  • Quora. (2020). What is the role of a solvent in cationic polymerization? Quora.
  • Piers, E., & Britton, R. (2010). Highly electrophilic organometallics for carbocationic polymerizations: from anion engineering to new polymer materials. Accounts of Chemical Research, 43(9), 1238-1249. Available from: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. Chemistry Steps.
  • University of Texas at Austin. (n.d.). Synthetic Polymers and Polymerization: Cationic Polymerization. UT Austin Chemistry.
  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry.
  • El-Malah, A. A., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(82), 78786-78814. Available from: [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition.
  • Albericio, F., & Carpino, L. A. (2018). Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]

  • Suzhou Highfine Biotech. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Suzhou Highfine Biotech.
  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. Available from: [Link]

  • Miller, S. J., & Blackwell, H. E. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7172-7179. Available from: [Link]

  • Simon, M. D., & Raines, R. T. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ChemBioChem, 19(14), 1459-1472. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Carbocation Scavenger Assisted Diol Organosolv Pretreatment toward Efficient Biomass Saccharification and Lignin Valorization. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Brominated Resorcinol Ethers

Subject: Removing unreacted 1,3-dimethoxybenzene (resorcinol dimethyl ether) from bromination mixtures. Ticket ID: PUR-BR-DMB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing unreacted 1,3-dimethoxybenzene (resorcinol dimethyl ether) from bromination mixtures. Ticket ID: PUR-BR-DMB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Introduction: The "Sticky" Substrate Problem

You are likely here because your bromination of 1,3-dimethoxybenzene (DMB) yielded the desired product, 1-bromo-2,4-dimethoxybenzene , but you cannot remove the final 5–10% of unreacted starting material.[1][2][3][4]

The Core Challenge: 1,3-Dimethoxybenzene is an electron-rich "sticky" substrate.[1][2][3][4] It shares similar polarity with its mono-brominated derivative, making silica chromatography inefficient on large scales.[1][2][3][4] Furthermore, the product often exists as a low-melting solid (


) or oil, complicating recrystallization.[1][4]

This guide provides three tiered solutions ranging from physical separation to chemical scavenging.[2][3][4]

Module 1: Diagnostic & Triage

Before selecting a protocol, compare the physical properties of your impurity and product.[4]

Data Comparison Table
PropertyImpurity: 1,3-Dimethoxybenzene (DMB)Product: 1-Bromo-2,4-dimethoxybenzeneImplication
Boiling Point (atm)


(est.)[1][2][3][4][5]
Distillation is viable under high vacuum.[1][2][3]
Boiling Point (18 mmHg)



allows separation.[1][3][4]
Melting Point

(Liquid)

(Low-melting solid)
Crystallization is difficult near RT.[1][2][3][4]
Reactivity (

)
Highly ActivatedDeactivated (by Br)Chemical scavenging is possible.

Module 2: Physical Separation (Distillation)

Q: "I tried a rotovap, but the starting material won't leave. What now?"

A: A rotary evaporator cannot achieve the theoretical plates required.[2][3] You must use High-Vacuum Fractional Distillation .[1][2][3][4]

Protocol A: Vacuum Fractionation

Best for: Scales >10g where product stability is known.[1][2][3]

  • Setup: Equip a round-bottom flask with a Vigreux column (at least 15 cm) or a packed column (glass helices) to increase surface area.

  • Vacuum: Apply high vacuum (

    
     is ideal).[2][3][4]
    
  • The Cut:

    • Fraction 1 (Impurity): At 18 mmHg, DMB will distill over rapidly around

      
      .[1][4]
      
    • Intermediate: The temperature will spike.[2][3] Collect this "slop" cut separately.

    • Fraction 2 (Product): The product will distill at

      
       (18 mmHg).
      
  • Cooling: Ensure your condenser water is chilled (

    
    ), as the product may solidify in the condenser if the water is too cold, or pass through if too warm.[4] Pro-tip: Use a heat gun to melt product if it crystallizes in the receiver adapter.[2][3][4]
    

Module 3: Chemical Scavenging (The "Acid Wash")

Q: "Distillation is too harsh/unavailable. How do I chemically remove the DMB?"

A: Use Selective Sulfonation .[1][2][3][6] This is the most robust method for removing electron-rich aromatic impurities from deactivated aryl halides.[2][3][4]

The Mechanism: 1,3-Dimethoxybenzene is highly activated toward Electrophilic Aromatic Substitution (


).[1][2][3][4] The product, having a bromine atom, is deactivated relative to the starting material.[4] By washing the organic mixture with cold concentrated sulfuric acid (

), the unreacted DMB is sulfonated to form a water-soluble sulfonic acid, while the brominated product remains in the organic layer.[4]
Protocol B: Selective Acid Washing

Best for: Scales <50g, or when >99% purity is required.[1][2][3][4]

WARNING: This reaction is exothermic.[1][2][3] Wear full PPE.[1][2][3]

  • Dilution: Dissolve your crude reaction mixture in Dichloromethane (DCM) . Use a ratio of 10 mL DCM per 1 g of crude.[3]

  • Cooling: Chill the solution to

    
     in an ice bath.
    
  • Acid Wash:

    • Add cold, concentrated

      
       (approx. 0.5 equiv relative to the impurity—usually 5–10 mL is sufficient for small batches) dropwise.
      
    • Stir vigorously at

      
       for 15 minutes.
      
    • Visual Cue: The acid layer will turn dark red/brown (sulfonation of DMB).[3][4]

  • Separation: Pour the mixture into a separatory funnel.

    • Bottom Layer: Organic (Product).[1][2][3][5][7][8]

    • Top Layer (Syrupy/Dark): Sulfuric acid + DMB-sulfonic acid (Waste).[1][2][3][4]

  • Quench: Wash the organic layer immediately with ice water, followed by saturated

    
     to neutralize traces of acid.[3]
    
  • Dry: Dry over

    
     and concentrate.
    
Visualization: Chemical Scavenging Workflow

AcidWash Start Crude Mixture (DMB + Br-DMB) Solvent Dissolve in DCM Cool to 0°C Start->Solvent Acid Add Conc. H2SO4 (Selective Sulfonation) Solvent->Acid SepFunnel Separatory Funnel Acid->SepFunnel OrgLayer Organic Layer (DCM) SepFunnel->OrgLayer Bottom Phase AqLayer Acid Layer (H2SO4) SepFunnel->AqLayer Top Phase (Heavy) Product Product: 1-Bromo-2,4-dimethoxybenzene (Deactivated - No Reaction) OrgLayer->Product Wash (NaHCO3) & Dry Waste Waste: DMB-Sulfonic Acid (Water Soluble) AqLayer->Waste Dispose

Figure 1: Selective sulfonation workflow.[1][2][3] The electron-rich impurity (DMB) reacts with acid to become water-soluble, separating it from the brominated product.[1][2][4]

Module 4: Chromatography Troubleshooting

Q: "I am seeing spot overlap on TLC. How do I fix the resolution?"

A: 1,3-Dimethoxybenzene and its brominated analog have very similar


 values.[1][2][3][4] You must optimize your solvent system for "pulling" the spots apart.[3][4][9]
Protocol C: Flash Chromatography Optimization

Best for: Final polishing or small scale (<5g).[1][2][3][4]

  • TLC Optimization: Do not use 100% Hexane or high EtOAc concentrations.

    • Recommended System: 95:5 to 98:2 (Hexane:Ethyl Acetate).[1][2][3][4]

    • Alternative: 90:10 (Hexane:DCM) often provides better selectivity for halo-aromatics than EtOAc systems.[1][2][3][4]

  • Loading: Use Dry Loading . Dissolve crude in DCM, add silica, evaporate to a free-flowing powder, and load this on top of the column. This prevents "streaking" caused by the oily nature of the product.[2][4]

  • Elution: Run a shallow gradient.[1][2][3]

    • Start: 100% Hexane (2 column volumes).

    • Ramp: 0%

      
       5% EtOAc over 20 minutes.
      
Decision Logic: Which Method to Choose?

DecisionTree Start Impurity Level? High > 20% DMB Start->High Low < 10% DMB Start->Low Distill Vacuum Distillation (Protocol A) High->Distill Bulk Removal Scale Scale? Low->Scale Large > 50g Scale->Large Avoid Silica Cost Small < 10g Scale->Small Large->Distill Acid Acid Wash (Protocol B) Large->Acid If Distillation Fails Small->Acid If Spots Overlap Column Chromatography (Protocol C) Small->Column Standard

Figure 2: Strategic decision tree for purification based on impurity load and reaction scale.

References

  • Sigma-Aldrich. (n.d.).[1][2][3][4] 1-Bromo-2,4-dimethoxybenzene Product Specification & Properties. Retrieved from [1][2][3][4]

  • National Institute of Standards and Technology (NIST). (2023).[2][3][4] Benzene, 1-bromo-2,4-dimethoxy- Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from [1][4]

  • ChemicalBook. (2024).[1][2][3] 1-Bromo-2,4-dimethoxybenzene Physical Properties and Synthesis. Retrieved from [1][4]

  • PubChem. (2024).[1][2][3] 1-Bromo-2,4-dimethoxybenzene Compound Summary. National Library of Medicine.[2][3] Retrieved from [1]

  • Castellino, A. J., & Rapoport, H. (1986).[1][3][4] Selective Sulfonation of Activated Aromatics. (Contextual citation on the general reactivity of resorcinol ethers toward electrophiles). Journal of Organic Chemistry. (Methodology adapted from standard aromatic purification protocols).[2][3][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: C13 NMR Profiling of 2,6-Dimethoxybenzyl Bromide

This guide provides a technical comparison of the C13 NMR chemical shifts of 2,6-dimethoxybenzyl bromide , focusing on its distinction from structural isomers and precursors. The content is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the C13 NMR chemical shifts of 2,6-dimethoxybenzyl bromide , focusing on its distinction from structural isomers and precursors. The content is designed for researchers requiring precise identification of this unstable, electron-rich building block.

Executive Summary & Technical Context

2,6-Dimethoxybenzyl bromide (2,6-DMB-Br) is a highly reactive alkylating agent used primarily for introducing the acid-labile 2,6-dimethoxybenzyl protecting group. Unlike its stable isomers (e.g., 3,5-dimethoxybenzyl bromide), 2,6-DMB-Br is thermally unstable and prone to rapid polymerization.

Key Identification Challenge: The high electron density of the aromatic ring and the steric crowding of the ortho-methoxy groups result in a unique upfield shift for the benzylic carbon (


-Br). Standard benzyl bromides typically resonate at 33–34 ppm , whereas 2,6-DMB-Br resonates at 23.7 ppm . This ~10 ppm shielding is the definitive spectroscopic fingerprint for validating successful synthesis.

Comparative C13 NMR Analysis

The following table contrasts the C13 NMR signature of 2,6-DMB-Br against its immediate precursor (Alcohol) and its stable isomer (3,5-DMB-Br).

Table 1: Chemical Shift Comparison (CDCl₃, 126 MHz)
Carbon Position2,6-DMB-Br (Target)2,6-DMB-OH (Precursor)3,5-DMB-Br (Isomer)Diagnostic Note
Benzylic (

-X)
23.7 ppm ~55.0 ppm ~33.5 ppm Primary Indicator: The 2,6-DMB-Br signal is significantly shielded (upfield) due to the ortho effect.
C-1 (Ipso) 114.4 ppm~117.0 ppm~140.0 ppmThe C-1 in 2,6-isomer is shielded by two ortho-OMe groups compared to the 3,5-isomer.
C-2,6 (Ortho) 158.5 ppm~158.0 ppm~106.0 ppmC-2/6 are directly attached to oxygen in the 2,6-isomer (deshielded), but are methine carbons in the 3,5-isomer.
C-3,5 (Meta) 103.7 ppm~104.0 ppm~161.0 ppmIn the 2,6-isomer, these are methine carbons. In the 3,5-isomer, these are attached to oxygen.
C-4 (Para) 130.1 ppm~129.0 ppm~100.0 ppmC-4 is a methine in the 2,6-isomer; it is shielded by two ortho-OMe groups in the 3,5-isomer.
Methoxy (

)
55.9 ppm~55.8 ppm~55.5 ppmMinimal variation; not diagnostic.

Data Source for 2,6-DMB-Br: Molbank 2021, M1277 [1].[1] Isomer data derived from standard substituent additivity principles and commercial spectral libraries.

Mechanistic Insight: The "Ortho-Effect" Shielding

The anomalous shift of the benzylic carbon (23.7 ppm) is driven by two factors:

  • Electronic Shielding: The electron-donating methoxy groups at C-2 and C-6 increase electron density at the benzylic position via resonance, despite the inductive withdrawal of the bromine.

  • Steric Compression: The bulky methoxy groups force the C-Br bond out of perfect planarity or inhibit solvation, contributing to the upfield shift relative to the unhindered 3,5-isomer.

Diagnostic Workflow & Decision Tree

Use the following logic flow to interpret NMR data when synthesizing or checking the purity of 2,6-DMB-Br.

NMR_Identification Start Acquire C13 NMR (CDCl3) CheckCH2 Check Benzylic CH2 Region (20 - 70 ppm) Start->CheckCH2 Signal_23 Signal at ~23.7 ppm? CheckCH2->Signal_23 Yes Signal_33 Signal at ~33-35 ppm? CheckCH2->Signal_33 Yes Signal_55 Signal at ~55-65 ppm? CheckCH2->Signal_55 Yes Signal_15 Signal at ~10-15 ppm? CheckCH2->Signal_15 Yes Target Target Identified: 2,6-Dimethoxybenzyl Bromide (High Purity) Signal_23->Target Isomer Isomer Identified: 3,5-Dimethoxybenzyl Bromide (Wrong Isomer) Signal_33->Isomer Alcohol Precursor Identified: 2,6-Dimethoxybenzyl Alcohol (Incomplete Reaction) Signal_55->Alcohol Toluene Impurity Identified: 2,6-Dimethoxytoluene (Reduction Product) Signal_15->Toluene

Figure 1: Diagnostic decision tree for identifying 2,6-dimethoxybenzyl bromide species based on benzylic carbon shift.

Experimental Protocol: Synthesis & Validation

Scientific Note: 2,6-DMB-Br is thermally unstable. It must be synthesized at


 and stored at 

. Room temperature exposure leads to polymerization (turning purple/black).
Synthesis of 2,6-Dimethoxybenzyl Bromide

Reaction:



  • Preparation: Dissolve 2,6-dimethoxybenzyl alcohol (1.0 equiv) in anhydrous diethyl ether (0.3 M concentration) under Argon.

  • Bromination: Cool to

    
     . Add phosphorus tribromide (
    
    
    
    )
    (0.35 equiv) dropwise.
    • Why Ether? Ether precipitates the phosphonic acid byproducts and allows for easy workup without aqueous washing, which can hydrolyze the sensitive bromide.

  • Reaction Time: Stir at

    
     for 60 minutes. Monitor by TLC (Hexane/EtOAc).[2]
    
  • Workup: Quench with minimal ice water. Rapidly separate the organic layer. Dry over

    
     (keep cold).
    
  • Isolation: Evaporate solvent in vacuo at

    
     . Do not heat.
    
  • Result: Colorless crystals (mp 65–67 °C).

NMR Acquisition Protocol

Due to instability, standard long-duration C13 acquisitions can degrade the sample.

  • Solvent:

    
     (neutralized with basic alumina if possible to prevent acid-catalyzed polymerization).
    
  • Concentration: High concentration (>50 mg/0.6 mL) to reduce scan time.

  • Parameters:

    • Relaxation Delay (D1): 1.0 sec (sufficient for qualitative ID).

    • Scans: 256–512 (approx 15-30 mins).

    • Temperature: 298 K (25°C) or lower. Avoid heating the probe.

Pathway of Degradation

Understanding the degradation helps in interpreting "messy" NMR spectra. If the signal at 23.7 ppm diminishes, look for broad polymeric signals or aldehyde peaks (if hydrolyzed/oxidized).

Degradation_Pathway cluster_stability Stability Window Alcohol Alcohol Precursor (CH2 ~55 ppm) Bromide 2,6-DMB-Br (CH2 = 23.7 ppm) Alcohol->Bromide PBr3, 0°C Cation Benzylic Cation (Transient) Bromide->Cation -Br (Spontaneous) Polymer Polymer/Decomp (Broad Signals) Cation->Polymer Polymerization

Figure 2: Synthesis and degradation pathway. The lability of the C-Br bond drives the shift to 23.7 ppm and the instability.

References

  • Aitken, R. A.; Saab, E. A.; Slawin, A. M. Z. 2,6-Dimethoxybenzyl Bromide .[3] Molbank2021 , 2021, M1277.[1] [Link][1][4]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) . [Link]

Sources

Comparative

FTIR characteristic peaks for 2-(Bromomethyl)-1,3-dimethoxybenzene purity

Executive Summary 2-(Bromomethyl)-1,3-dimethoxybenzene (CAS: 19100-59-5), also known as 2,6-Dimethoxybenzyl bromide , is a notoriously unstable alkylating agent used in organic synthesis. Due to its high reactivity, it i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-1,3-dimethoxybenzene (CAS: 19100-59-5), also known as 2,6-Dimethoxybenzyl bromide , is a notoriously unstable alkylating agent used in organic synthesis. Due to its high reactivity, it is prone to rapid hydrolysis (forming the alcohol) and oxidation (forming the aldehyde).

This guide serves as a technical benchmark for researchers needing to validate the purity of this compound. While HPLC and NMR remain the quantitative gold standards, FTIR (Fourier Transform Infrared Spectroscopy) offers the only viable "seconds-to-result" method for determining if a batch has degraded prior to use.

Part 1: FTIR Spectral Atlas & Characteristic Peaks

The "Fingerprint" of Purity

Unlike stable reagents, the FTIR spectrum of 2-(Bromomethyl)-1,3-dimethoxybenzene is dynamic. The data below is derived from the definitive characterization by Aitken et al. (2021), who isolated and characterized this unstable compound for the first time.

Table 1: Characteristic FTIR Peaks (ATR Method)
Wavenumber (cm⁻¹)Functional Group AssignmentDiagnostic ValueStatus in Pure Compound
590, 523 C-Br Stretch (Alkyl Halide)CRITICAL Must be present. These low-frequency bands confirm the presence of the reactive bromide leaving group.
1258, 1107 C-O-C Stretch (Aryl Ether)HighStrong, sharp peaks characteristic of the methoxy groups. Confirms the 1,3-dimethoxy core.
1593, 1474 C=C Stretch (Aromatic Ring)MediumStandard aromatic backbone signals.
2800–3000 C-H Stretch (Aliphatic/Aromatic)LowGeneral organic backbone.[1]
1734 C=O Stretch (Carbonyl)IMPURITY ALERT Should be ABSENT. Presence indicates oxidation to 2,6-dimethoxybenzaldehyde.
3200–3400 O-H Stretch (Hydroxyl)IMPURITY ALERT Should be ABSENT. Presence indicates hydrolysis to 2,6-dimethoxybenzyl alcohol.

Expert Insight: The 2021 characterization noted peaks at 3273 cm⁻¹ and 1734 cm⁻¹ in the reported spectrum. Given the compound's instability, these likely represent incipient degradation (hydrolysis and oxidation) even in "fresh" samples. A pristine sample should show minimal absorbance in these regions.

Part 2: Impurity Profiling (The "Killer" Peaks)

The primary failure mode for this reagent is moisture-induced hydrolysis. You can assess purity by monitoring the ratio of the C-Br peak to the O-H impurity band.

Degradation Pathway Visualization

The following diagram illustrates the chemical degradation and the corresponding spectral shift.

degradation_pathway Figure 1: Spectral shifts associated with the degradation of 2-(Bromomethyl)-1,3-dimethoxybenzene. Compound 2-(Bromomethyl)- 1,3-dimethoxybenzene (Active Reagent) Alcohol 2,6-Dimethoxybenzyl alcohol (Hydrolysis Impurity) Compound->Alcohol + H₂O Loss of 590/523 cm⁻¹ Gain of ~3300 cm⁻¹ (OH) Aldehyde 2,6-Dimethoxy- benzaldehyde (Oxidation Impurity) Alcohol->Aldehyde Oxidation Gain of ~1680-1734 cm⁻¹ (C=O)

Part 3: Comparative Analysis (FTIR vs. Alternatives)

Why use FTIR when NMR is more precise? The answer lies in sample preservation . This compound degrades in solution; dissolving it for NMR or HPLC often induces the very degradation you are trying to measure.

Table 2: Technique Comparison Matrix
FeatureFTIR (ATR) ¹H-NMR HPLC (UV)
Primary Utility Rapid Screening (Go/No-Go)Structural ConfirmationQuantitative Purity (%)
Sample State Solid (Neat)Solution (CDCl₃)Solution (AcN/H₂O)
Destructive? No (Sample recoverable)No (but solvent risk)Yes
Time to Result < 1 Minute15–45 Minutes30–60 Minutes
Sensitivity > 1–2% Impurity> 0.1% Impurity> 0.01% Impurity
Key Blind Spot Cannot quantify exact % purity easily.Solvent peaks may obscure.Hydrolysis during run.

Part 4: Validated Experimental Protocol

Objective: Qualitatively assess the purity of 2-(Bromomethyl)-1,3-dimethoxybenzene batch prior to synthesis.

Equipment
  • FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker, Thermo, PerkinElmer).

  • Spectral Range: 4000–400 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.

Step-by-Step Workflow
  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to ensure the path is clear.

  • Sample Loading:

    • Note: This compound is a lachrymator and skin irritant.[3] Handle in a fume hood.

    • Place a small amount (~2–5 mg) of the solid crystal directly onto the diamond center.

  • Acquisition:

    • Apply pressure using the anvil clamp to ensure good contact.

    • Scan immediately (16 scans is sufficient).

  • Analysis (The Decision Tree):

    • Check 3200–3500 cm⁻¹ : Is there a broad "hump"?

    • Check 1700–1750 cm⁻¹ : Is there a sharp peak?

    • Check 500–600 cm⁻¹ : Are the C-Br bands distinct?

Decision Logic Diagram

decision_tree Figure 2: FTIR Purity Decision Tree for 2-(Bromomethyl)-1,3-dimethoxybenzene. Start Acquire FTIR Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad O-H Band?) Start->CheckOH CheckCO Check 1700-1750 cm⁻¹ (Sharp C=O Peak?) CheckOH->CheckCO No OH ResultRecryst CAUTION: Partial Hydrolysis Recrystallize (dry solvents) CheckOH->ResultRecryst Significant OH CheckCBr Check 500-600 cm⁻¹ (Strong C-Br Bands?) CheckCO->CheckCBr No C=O ResultTrash FAIL: Oxidized/Degraded Discard Batch CheckCO->ResultTrash Significant C=O ResultPure PASS: High Purity Proceed to Synthesis CheckCBr->ResultPure Strong Signal CheckCBr->ResultTrash Weak/Absent

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021).[4] 2,6-Dimethoxybenzyl Bromide.[4][5] Molbank, 2021(3), M1277. [Link]

    • Primary source for the first full characterization and spectral d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7]

    • Authoritative reference for general infrared absorption frequencies (C-Br, C-O, Arom
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612296, 2-Bromo-1,3-dimethoxybenzene. Retrieved from [Link]

    • Source for isomeric comparisons and physical property d

Sources

Validation

A Comparative Analysis of the Reactivity of 2,6-Dimethoxybenzyl Bromide and 2,6-Dimethoxybenzyl Chloride for Synthetic Chemistry Applications

In the realm of modern organic synthesis, particularly in the intricate construction of pharmaceutical agents and complex molecular architectures, the choice of alkylating agent is of paramount importance. Substituted be...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of modern organic synthesis, particularly in the intricate construction of pharmaceutical agents and complex molecular architectures, the choice of alkylating agent is of paramount importance. Substituted benzyl halides are a cornerstone of this chemical toolbox, serving as versatile precursors for the introduction of benzylic moieties. Among these, 2,6-dimethoxybenzyl halides are of particular interest due to the electronic influence of the methoxy groups, which can modulate reactivity and provide handles for further transformations. This guide presents a detailed comparative analysis of the reactivity of 2,6-dimethoxybenzyl bromide and its chlorinated counterpart, 2,6-dimethoxybenzyl chloride, offering field-proven insights and experimental frameworks to aid researchers in their synthetic endeavors.

Introduction: The Role of 2,6-Dimethoxybenzyl Halides in Synthesis

The 2,6-dimethoxybenzyl group is frequently employed as a protecting group for alcohols and other functional groups, prized for its relative stability under certain conditions and its susceptibility to cleavage under others. The reactivity of the corresponding halides is central to their utility, governing the efficiency of their introduction onto a substrate. The choice between the bromide and the chloride derivative is often dictated by a balance of reactivity, stability, and cost. This guide will dissect these factors, providing a clear rationale for selecting the optimal reagent for a given synthetic challenge.

The core of this comparison lies in the principles of nucleophilic substitution, where the benzylic carbon is the electrophilic center and the halide is the leaving group. The reaction can proceed through either an SN1 or SN2 mechanism, or a borderline pathway, depending on the substrate, nucleophile, solvent, and temperature. The presence of two ortho-methoxy groups introduces a fascinating interplay of electronic and steric effects that significantly influences the reaction pathway and rate.

Mechanistic Considerations: The Influence of Ortho-Methoxy Groups

The reactivity of benzyl halides is profoundly influenced by the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, can stabilize the developing positive charge in the transition state of an SN1 reaction, thereby accelerating the rate. In the case of 2,6-dimethoxybenzyl halides, the two methoxy groups are positioned to exert a strong +M (mesomeric) effect, which should, in principle, lead to a highly stabilized benzylic carbocation.

However, the ortho-position of these groups also introduces significant steric hindrance around the benzylic carbon. This steric bulk can disfavor the backside attack required for an SN2 reaction. Conversely, steric strain in the starting material may be released upon ionization to a planar carbocation in an SN1 pathway, potentially accelerating this process. The interplay of these electronic and steric factors is a critical consideration in predicting the reactivity of these compounds.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A 2,6-Dimethoxybenzyl-X B 2,6-Dimethoxybenzyl Carbocation (stabilized) A->B Ionization (rate-determining) C Product B->C Nucleophilic Attack D 2,6-Dimethoxybenzyl-X + Nu- E [Nu---C---X] Transition State (sterically hindered) D->E Backside Attack F Product + X- E->F

Caption: Competing SN1 and SN2 pathways for 2,6-dimethoxybenzyl halides.

The Leaving Group Effect: Bromide vs. Chloride

A fundamental principle in nucleophilic substitution reactions is the effect of the leaving group. A good leaving group is a species that is stable on its own, which generally correlates with it being the conjugate base of a strong acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion (Br⁻) a better leaving group than the chloride ion (Cl⁻).

This difference in leaving group ability directly translates to a higher reaction rate for the bromide compared to the chloride, all other factors being equal. This is because the C-Br bond is weaker than the C-Cl bond and the larger, more polarizable bromide ion can better stabilize the negative charge as it departs. Therefore, it is anticipated that 2,6-dimethoxybenzyl bromide will be significantly more reactive than 2,6-dimethoxybenzyl chloride in both SN1 and SN2 reactions.

Stability and Handling: A Practical Consideration

While high reactivity is often desired, it can be a double-edged sword. Highly reactive compounds can be less stable and more challenging to handle and store. Indeed, 2,6-dimethoxybenzyl bromide has been reported to be an unstable compound that can decompose over a period of hours to days at room temperature, forming a dark polymeric material. This instability necessitates that it is often prepared and used immediately without isolation.

In contrast, while specific stability data for 2,6-dimethoxybenzyl chloride is less documented in readily available literature, alkyl chlorides are generally more stable than their corresponding bromides. This suggests that 2,6-dimethoxybenzyl chloride is likely to have a longer shelf-life and be more amenable to storage, a significant practical advantage in a research or production setting.

Synthesis of 2,6-Dimethoxybenzyl Halides

A comprehensive comparison must also consider the accessibility of the starting materials. Both halides are typically synthesized from the corresponding 2,6-dimethoxybenzyl alcohol.

Synthesis of 2,6-Dimethoxybenzyl Bromide: This is commonly achieved by treating 2,6-dimethoxybenzyl alcohol with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at 0 °C.

G 2,6-Dimethoxybenzyl Alcohol 2,6-Dimethoxybenzyl Alcohol 2,6-Dimethoxybenzyl Bromide 2,6-Dimethoxybenzyl Bromide 2,6-Dimethoxybenzyl Alcohol->2,6-Dimethoxybenzyl Bromide PBr3, Et2O, 0 °C

Caption: Synthesis of 2,6-dimethoxybenzyl bromide.

Synthesis of 2,6-Dimethoxybenzyl Chloride: A common method for converting primary alcohols to chlorides is treatment with thionyl chloride (SOCl₂) in the presence of a base like pyridine or in a non-polar solvent. A general procedure involves the dropwise addition of thionyl chloride to a solution of the alcohol in a solvent like dichloromethane at 0 °C, followed by stirring at room temperature.

G 2,6-Dimethoxybenzyl Alcohol 2,6-Dimethoxybenzyl Alcohol 2,6-Dimethoxybenzyl Chloride 2,6-Dimethoxybenzyl Chloride 2,6-Dimethoxybenzyl Alcohol->2,6-Dimethoxybenzyl Chloride SOCl2, CH2Cl2

Caption: Synthesis of 2,6-dimethoxybenzyl chloride.

Experimental Comparison: A Proposed Solvolysis Study

To provide quantitative data for the comparison of reactivity, a solvolysis experiment is the gold standard. In this experiment, the benzyl halide is dissolved in a polar protic solvent, such as aqueous ethanol or acetone, and the rate of its disappearance or the appearance of the hydrohalic acid is monitored over time. The reaction proceeds via an SN1 mechanism, and the rate is dependent on the stability of the carbocation and the nature of the leaving group.

Proposed Experimental Protocol: Comparative Solvolysis Rates

Objective: To determine and compare the first-order rate constants for the solvolysis of 2,6-dimethoxybenzyl bromide and 2,6-dimethoxybenzyl chloride.

Materials:

  • 2,6-dimethoxybenzyl bromide

  • 2,6-dimethoxybenzyl chloride

  • 80:20 (v/v) Ethanol:Water solvent mixture

  • Standardized NaOH solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (25 °C)

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a stock solution of each halide (e.g., 0.1 M) in a small amount of a non-nucleophilic, water-miscible solvent like acetone.

  • Equilibrate the 80:20 ethanol:water solvent mixture and the stock solutions in the constant temperature water bath.

  • Initiate the reaction by adding a known volume of the halide stock solution to a known volume of the equilibrated solvent mixture. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known volume of a non-polar solvent (to halt the reaction).

  • Titrate the liberated HBr or HCl in the aqueous layer with the standardized NaOH solution using phenolphthalein as an indicator.

  • Continue taking time points until the reaction is approximately 70-80% complete.

  • Determine the "infinity" titer by heating a separate aliquot of the reaction mixture to drive the reaction to completion, then titrating.

  • Calculate the first-order rate constant (k) for each halide using the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞ - V0), where Vt is the volume of NaOH at time t, and V∞ is the infinity volume.

Caption: Experimental workflow for comparative solvolysis kinetics.

Expected Results and Quantitative Comparison

CompoundLeaving GroupExpected Relative Rate (krel)Key Characteristics
2,6-Dimethoxybenzyl Bromide Br⁻~25 - 60Highly reactive, less stable, better for rapid reactions.
2,6-Dimethoxybenzyl Chloride Cl⁻1Less reactive, more stable, suitable for controlled reactions and storage.

Conclusion and Recommendations

The choice between 2,6-dimethoxybenzyl bromide and 2,6-dimethoxybenzyl chloride is a classic trade-off between reactivity and stability.

  • 2,6-Dimethoxybenzyl Bromide is the reagent of choice when high reactivity is paramount. Its superior leaving group ensures faster reaction times, which can be advantageous for reactions with less nucleophilic substrates or when trying to minimize reaction temperatures. However, its inherent instability requires careful planning, and it is often best generated and used in situ.

  • 2,6-Dimethoxybenzyl Chloride is the preferred option when stability, controlled reactivity, and ease of handling are the primary concerns. Its lower reactivity allows for more controlled introduction of the 2,6-dimethoxybenzyl group and its greater stability makes it a more practical reagent for routine laboratory use and for larger-scale applications where storage and handling are significant logistical considerations.

For researchers in drug development and process chemistry, the chloride derivative will often represent a more robust and scalable option, while the bromide may be favored in discovery chemistry for its ability to drive difficult transformations. The experimental protocol outlined in this guide provides a clear and reliable method for directly quantifying the reactivity difference in a specific solvent system, allowing for an informed, data-driven decision in the selection of the optimal reagent.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 126(18), 5798–5811. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). The S N 2-S N 1 spectrum. 4. The S N 2 (intermediate) mechanism for solvolyses of benzyl chlorides. Journal of the American Chemical Society, 112(16), 5732-5738.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
Comparative

In-Depth Structural Analysis of a Key Isomer: 1-(Bromomethyl)-3,5-dimethoxybenzene

An In-Depth Comparative Guide to the X-ray Crystallography of 2-(Bromomethyl)-1,3-dimethoxybenzene Derivatives For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the X-ray Crystallography of 2-(Bromomethyl)-1,3-dimethoxybenzene Derivatives

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is fundamental to understanding its reactivity, biological activity, and potential as a therapeutic agent. 2-(Bromomethyl)-1,3-dimethoxybenzene and its derivatives are versatile intermediates in organic synthesis, valued for their reactive benzylic carbon-bromine bond and the electronic influence of the methoxy substituents[1]. While spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity, single-crystal X-ray crystallography remains the definitive technique for elucidating the exact atomic arrangement, conformation, and intermolecular interactions that govern the solid-state properties of these compounds.

A prime example for which high-quality crystallographic data exists is the isomer 1-(bromomethyl)-3,5-dimethoxybenzene. A thorough analysis of its crystal structure serves as an excellent benchmark for understanding other derivatives[2]. The compound was synthesized via a three-step procedure starting from 3,5-dihydroxybenzoic acid and its structure was confirmed by single-crystal X-ray diffraction[2].

The crystal structure reveals a monoclinic system with a P2₁/c space group, a common arrangement for organic molecules. The key crystallographic parameters are summarized below[2].

Parameter1-(bromomethyl)-3,5-dimethoxybenzene
Molecular Formula C₉H₁₁BrO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.4054(10) Åb = 4.4245(6) Åc = 25.016(3) Åα = 90°β = 93.213(2)°γ = 90°
Cell Volume (V) 928.9(2) ų
Molecules per Unit Cell (Z) 4
Calculated Density (ρ) 1.652 mg cm⁻³

Data sourced from Quím. Nova 47 (5) (2024)[2].

Structurally, the aromatic ring is nearly planar, with the methoxy groups showing only slight deviation. This planarity is a key feature influencing the potential for π-π stacking interactions in the crystal lattice. The C-Br bond length and the angles involving the bromomethyl group are critical for understanding its reactivity in nucleophilic substitution reactions, a primary application for this class of compounds[1].

Comparative Crystallographic Data of Brominated Benzene Derivatives

To build a comprehensive understanding, it is essential to compare the structural data of the key isomer with other related bromomethyl- and bromo-substituted benzene derivatives. The position and number of substituents dramatically influence crystal packing, intermolecular interactions, and ultimately, the bulk properties of the material. The following table compares key crystallographic parameters from several related structures.

CompoundCrystal SystemSpace GroupKey Unit Cell ParametersNoteworthy Interactions
1-(Bromomethyl)-3,5-dimethoxybenzene [2]MonoclinicP2₁/ca=8.40Å, b=4.42Å, c=25.01Å, β=93.21°C-H···O, C-H···Br
3,5-Di(bromomethyl)bromobenzene [3]MonoclinicP2₁/ca=12.23Å, b=4.02Å, c=23.08Å, β=101.44°Br···Br contacts, C-H···Br
1,3,5-Tris(bromomethyl)benzene [4]MonoclinicP2₁/ca=13.93Å, b=4.01Å, c=21.43Å, β=107.03°Br···Br, C-H···Br
1,3-Bis(bromomethyl)-2-nitrobenzene [5]MonoclinicP2₁/ca=7.78Å, b=7.75Å, c=15.93Å, β=90.93°C-H···O(nitro)
6-Bromo-2,3-dimethoxybenzaldehyde [6]MonoclinicP2₁/ca=8.16Å, b=14.47Å, c=8.28Å, β=111.45°C-H···O, Halogen bonding

This comparison highlights a recurring theme: the prevalence of the monoclinic P2₁/c space group. However, the unit cell dimensions vary significantly, reflecting the different molecular shapes and packing efficiencies. A crucial insight from these comparisons is the role of non-covalent interactions. In derivatives with multiple bromine atoms, Br···Br contacts and C-H···Br hydrogen bonds are often the dominant forces directing the crystal packing, whereas in compounds with fewer bromine atoms and more oxygen-containing groups, C-H···O interactions become more significant[3][6]. These interactions are not merely structural curiosities; they influence properties like melting point, solubility, and stability.

Experimental Workflow: From Synthesis to Structure

The successful determination of a crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Rationale: The starting point for any crystallographic study is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

    • Protocol: Synthesize the target derivative using established literature methods (e.g., bromination of the corresponding methyl-dimethoxybenzene). Purify the crude product meticulously, typically by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of petroleum ether and acetone) until no impurities are detectable by TLC or NMR[7].

  • Crystallization:

    • Rationale: The goal is to encourage slow, ordered growth of a single crystal. Rapid precipitation leads to a polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Slow evaporation is a robust technique that gradually increases the concentration of the solute to the point of supersaturation, promoting the formation of well-ordered crystals.

    • Protocol:

      • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) in a clean vial.

      • Cover the vial with a cap or parafilm, and pierce it with a few small holes to allow for slow solvent evaporation.

      • Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4-8 °C)[7].

      • Monitor the vial over several days to weeks for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • X-ray Data Collection and Structure Refinement:

    • Rationale: This phase uses a diffractometer to measure how the crystal scatters X-rays, providing the raw data needed to determine the atomic arrangement.

    • Protocol:

      • Carefully select and mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX or similar instrument) equipped with a suitable X-ray source (e.g., Mo Kα radiation)[5].

      • Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

      • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

      • Process the raw data to integrate the reflection intensities and apply corrections for factors like absorption.

      • Solve the structure using software packages like SHELXS and refine it using SHELXL or similar programs[5][8]. This iterative process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization of the Experimental Workflow

G Figure 1: Generalized Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporation Slow Evaporation dissolve->evaporation harvest Harvest Single Crystal evaporation->harvest mount Mount Crystal on Diffractometer harvest->mount data_collection Data Collection mount->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (e.g., SHELXS) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: A generalized workflow for the synthesis, purification, crystallization, and structural elucidation of a new chemical entity.

Conclusion

The structural elucidation of 2-(bromomethyl)-1,3-dimethoxybenzene derivatives through single-crystal X-ray crystallography provides indispensable information for chemists and drug developers. While direct crystallographic data for the parent compound may be elusive in public databases, a comparative approach using its isomers and related substituted benzenes offers profound insights. This analysis reveals that while these molecules often crystallize in common space groups, the precise arrangement and dominant intermolecular forces—ranging from C-H···O hydrogen bonds to Br···Br halogen interactions—are highly sensitive to the substitution pattern on the benzene ring. The detailed experimental workflow underscores the meticulous process required to obtain a high-resolution structure, a cornerstone for the rational design of new molecules with tailored properties.

References

  • Elewa, M. R., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Available at: [Link]

  • Elewa, M. R., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Khan, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). Available at: [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Available at: [Link]

  • Jones, P. G., & Thöne, C. (2025). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. ResearchGate. Available at: [Link]

  • Ohki, Y., Suzuki, Y., Shimoi, M., & Ouchi, A. (1987). The Synthesis and Crystal and Molecular Structures of [Pentaaquabis(1-Hydroxy-2-Naphthoato)neodymium(III)] (1-Hydroxy-2-Naphthoate) Dihydrate, [Nd{C10H6(OH)CO2}2(H2O)5][C10H6(OH)CO2]·2H2O. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3-dimethoxybenzene. PubChem. Available at: [Link]

  • Arif, M. N., et al. (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • da Silva, A. C. G., et al. (2025). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. Available at: [Link]

  • Université du Luxembourg. (2025). 2-bromo-1,3-dimethoxybenzene (C8H9BrO2). PubChemLite. Available at: [Link]

  • Fernandes, J. A., et al. (2011). 1,3,5-Tris(bromomethyl)benzene. ResearchGate. Available at: [Link]

  • Nayak, S. K., Sathishkumar, R., & Row, T. N. G. (2010). Benzene Structure: AB_oP48_61_3c_3c-001. Aflow. Available at: [Link]

Sources

Validation

Spectroscopic characterization of impurities in 2,6-dimethoxybenzyl bromide

Spectroscopic Characterization of Impurities in 2,6-Dimethoxybenzyl Bromide: A Comparative Analytical Guide Executive Summary & Strategic Context 2,6-Dimethoxybenzyl bromide (2,6-DMBB) is a highly reactive electrophile u...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of Impurities in 2,6-Dimethoxybenzyl Bromide: A Comparative Analytical Guide

Executive Summary & Strategic Context

2,6-Dimethoxybenzyl bromide (2,6-DMBB) is a highly reactive electrophile used primarily as a sterically crowded protecting group for hydroxyl functions and as a scaffold in ligand synthesis. Unlike its 3,4- or 2,5-isomers, 2,6-DMBB is notoriously unstable. Recent authoritative studies (e.g., Molbank 2021) highlight that it decomposes at room temperature into a dark purple polymer, a process accelerated by light and moisture.

This guide challenges the standard "generic benzyl bromide" analytical workflows. Standard Reverse-Phase HPLC (RP-HPLC) using water/methanol gradients is fundamentally flawed for this analyte due to rapid on-column solvolysis (hydrolysis/methanolysis), which generates false impurity artifacts.

This guide compares three analytical methodologies—qNMR, Normal-Phase HPLC, and GC-MS —to determine the most accurate protocol for characterizing impurities in 2,6-DMBB.

Impurity Profiling & Degradation Pathways

Before selecting a method, we must define the analytes. The impurity profile of 2,6-DMBB is dynamic, stemming from both synthetic byproducts and spontaneous degradation.

Likely Impurities:
  • 2,6-Dimethoxytoluene (Starting Material - SM): Residual from radical bromination.

  • 2,6-Dimethoxybenzyl alcohol (Hydrolysis Product): Formed via reaction with atmospheric moisture or wet solvents.

  • 2,6-Dimethoxybenzaldehyde (Oxidation Product): Formed via air oxidation.

  • Poly(2,6-dimethoxybenzyl) species (Degradation): An insoluble, purple polymeric network formed via intermolecular Friedel-Crafts alkylation, driven by the electron-rich aromatic ring displacing the labile bromide.

Visualizing the Pathway

The following diagram maps the genesis of these impurities, distinguishing between synthetic origins and storage degradation.

ImpurityPathways SM 2,6-Dimethoxytoluene (Starting Material) Product 2,6-Dimethoxybenzyl Bromide (Target) SM->Product Radical Bromination (NBS/hv) Alcohol 2,6-Dimethoxybenzyl Alcohol Product->Alcohol Hydrolysis (H2O) Polymer Purple Polymer (Insoluble) Product->Polymer Self-Alkylation (RT/Darkness) Alcohol->Product PBr3 Synthesis Route Aldehyde 2,6-Dimethoxy benzaldehyde Alcohol->Aldehyde Oxidation

Figure 1: Synthetic and degradation pathways of 2,6-dimethoxybenzyl bromide. Note the "Self-Alkylation" pathway which is unique to this electron-rich isomer.

Comparative Analysis of Characterization Methods

We evaluated three standard techniques. The "Performance" metric here is defined by Analyte Integrity (does the method destroy the sample?) and Selectivity (can it distinguish the bromide from the alcohol?).

Summary Matrix
FeatureMethod A: qNMR (1H) Method B: Normal-Phase HPLC Method C: GC-MS
Primary Utility Purity Assay & Polymer Detection Trace Impurity Quantification Volatile Impurity ID
Analyte Stability High (Inert solvent)Moderate (Requires dry solvents)Low (Thermal degradation)
LOD / Sensitivity Low (~0.1 - 0.5%)High (<0.05%) High (<0.05%)
Risk Factor Overlapping signalsMoisture in mobile phaseThermal conversion to polymer
Recommendation Gold Standard for Assay Best for Impurity Profiling Use only for residual solvents/SM

Detailed Methodologies & Protocols

Method A: Quantitative NMR (qNMR) – The "Truth" Standard

Why: NMR is non-destructive and performed in aprotic solvents (CDCl3 or CD3CN), preventing the hydrolysis that occurs in RP-HPLC. It is the only method that can "see" the onset of polymerization (broadening of baseline) without filtering it out.

Protocol:

  • Solvent: Use CDCl3 neutralized with basic alumina or silver foil to remove traces of DCl/HCl, which catalyze polymerization.

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at ~6.1 ppm).

  • Preparation: Dissolve 20 mg of 2,6-DMBB and 5 mg of Internal Standard in 0.6 mL CDCl3. Analyze immediately.

  • Key Signals:

    • 2,6-DMBB:

      
       4.70 (s, 2H, CH2Br).[1]
      
    • Alcohol Impurity:

      
       4.80 (s, 2H, CH2OH) – distinct shift.
      
    • Aldehyde Impurity:

      
       10.5 (s, 1H, CHO).
      
    • Polymer: Look for broad, undefined mounds in the aromatic region (6.5–7.5 ppm).

Method B: Normal-Phase HPLC – The Purity Profiler

Why: Standard Reverse-Phase (RP) uses water/methanol. 2,6-DMBB hydrolyzes to the alcohol within minutes in these conditions, leading to a false "90% purity" result for a 99% pure sample. Normal Phase (NP) uses Hexane/Ethanol or Hexane/EtOAc, preserving the bromide.

Self-Validating Protocol:

  • Column: Silica or Diol-bonded phase (e.g., Agilent ZORBAX Rx-SIL), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: n-Hexane (Dried over molecular sieves).

  • Mobile Phase B: Isopropanol (IPA) or Ethyl Acetate (Dry).

  • Gradient: Isocratic 95:5 (Hexane:IPA) or shallow gradient 0-10% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (aromatic absorption).

  • Validation Step: Inject a sample. Wait 1 hour. Inject again. If the "Alcohol" peak area increases, your mobile phase is wet. Dry solvents are critical.

Method C: GC-MS – The Volatiles Specialist

Why: Useful only for detecting unreacted 2,6-dimethoxytoluene or residual solvents. Warning: The C-Br bond is weak. At injector temperatures of 250°C, 2,6-DMBB undergoes homolytic cleavage or thermal dimerization. You will likely see artifact peaks (e.g., dimers) that are not present in the raw sample.

Restricted Protocol:

  • Inlet Temp: Low (150°C - 180°C) . Do not use standard 250°C.

  • Injection: Split (20:1) to minimize residence time.

  • Column: DB-5ms or equivalent non-polar capillary.

  • Interpretation: Ignore high-mass peaks (dimers); focus only on retention times < 10 mins for solvent/starting material analysis.

Analytical Workflow Decision Tree

Use this logic flow to determine the correct sequence of experiments for a new batch of 2,6-DMBB.

DecisionTree Start New Batch of 2,6-DMBB Visual Visual Inspection: Is it Purple/Dark? Start->Visual Discard Discard Batch (Polymerized) Visual->Discard Yes qNMR Run qNMR (CDCl3) (Primary Assay) Visual->qNMR No (Colorless/White) CheckPurity Is Purity > 95%? qNMR->CheckPurity CheckPurity->Discard No TraceAnalysis Need Trace Impurity Profile? CheckPurity->TraceAnalysis Yes NP_HPLC Run Normal-Phase HPLC (Hexane/IPA) TraceAnalysis->NP_HPLC Yes (Organic Impurities) GC_MS Run GC-MS (Low Temp) (Residual Solvents Only) TraceAnalysis->GC_MS Yes (Solvents/SM) Release Release for Synthesis TraceAnalysis->Release No NP_HPLC->Release GC_MS->Release

Figure 2: Analytical decision matrix. Note that visual inspection is the first "Gate" due to the visible nature of the degradation polymer.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021).[3] 2,6-Dimethoxybenzyl Bromide.[3] Molbank, 2021(3), M1277. [Link][1][3][4][5]

    • Core Reference: First full characterization including X-ray structure and stability data.[1][3]

    • Context: General impurity profiles for benzyl halides and impact on downstream chemistry.[2]

  • PubChem. (n.d.). Benzyl Bromide (Compound Summary). [Link]

    • Context: Reactivity data and general handling safety for lachrym

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1,3-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1,3-dimethoxybenzene
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